Product packaging for Violacein(Cat. No.:CAS No. 548-54-9)

Violacein

Cat. No.: B1683560
CAS No.: 548-54-9
M. Wt: 343.3 g/mol
InChI Key: SHLJIZCPRXXHHZ-UHFFFAOYSA-N
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Description

Significance of Natural Product-Derived Bioactive Compounds in Current Scientific Inquiry

Natural products, derived from sources such as plants, microorganisms, and marine organisms, have historically served as a vital wellspring for drug discovery and continue to hold significant importance in contemporary biomedical research. mdpi.comfrontiersin.orgmdpi.comnih.gov These compounds exhibit a vast array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, making them valuable candidates for therapeutic agents and functional ingredients. mdpi.com The exploration of natural bioactive compounds is a cornerstone in biomedical research, driven by their potential therapeutic benefits and contributions to human health. mdpi.com Their structural diversity and complex mechanisms of action, ranging from polyphenols and alkaloids to terpenoids and carotenoids, allow them to interact efficiently with specific biological targets. mdpi.comnih.gov The proven track record of natural product drug discovery, coupled with the ongoing challenge of addressing diseases like antibiotic resistance and cancer, underscores the compelling need for continued exploration of these natural sources. frontiersin.orgworldscientific.com

Historical Context of Violacein Discovery and Initial Observations

The history of this compound dates back to 1880 when the Italian scientist Curzio Bergonzini first classified a purple pigment-producing bacterium, which he named Chromobacterium violaceum. researchgate.netsevenpublicacoes.com.brviennatextilelab.at Bergonzini observed the "exuberant" violet color produced by this coccobacillus, noting its diffusion in a rice-based preparation. researchgate.netsevenpublicacoes.com.br This initial observation marked the discovery of the bacterium responsible for producing this compound. researchgate.netsevenpublicacoes.com.brviennatextilelab.at

Nearly five decades later, the first method for producing, extracting, and purifying this compound was developed. researchgate.net In the 1930s, C. violaceum was identified in skin lesions, and it was observed that the pigmented areas were free of infections. researchgate.net This led to the suggestion that the pigment produced an inhibitory effect against certain bacteria, hinting at its antimicrobial properties at a time when antibiotic therapy was expanding. researchgate.net Further studies in the 1940s confirmed the antimicrobial activity of this compound, particularly against Gram-positive bacteria. researchgate.netsevenpublicacoes.com.br It was also observed that crude extracts of C. violaceum could prevent phagocytosis of bacterial suspensions by amoebas in the soil, suggesting a "protective" action. researchgate.netsevenpublicacoes.com.br

Overview of this compound's Broad Biological Activities and Research Trajectory

This compound is a naturally occurring bis-indole pigment produced by several bacterial species, notably Chromobacterium violaceum, which imparts a striking purple hue to these organisms. frontiersin.orgwikipedia.orgnih.govtandfonline.com Its biosynthesis involves the enzymatic condensation of two tryptophan molecules through the action of five proteins encoded by the vioABCDE genes. wikipedia.orgnih.govnih.govebi.ac.uk The production of this compound is regulated by quorum sensing using acyl-homoserine lactones (AHLs). wikipedia.orgebi.ac.uk

Research into this compound experienced a period of reduced activity after the initial discoveries but saw renewed interest starting in the 1970s, with investigations into areas such as photodynamic antimicrobial therapy and new extraction protocols. researchgate.net The 1990s brought a better understanding of this compound synthesis. researchgate.net

Over the past two decades, extensive research has revealed a broad spectrum of biological activities associated with this compound, positioning it as a compound with significant potential in biomedical applications. frontiersin.orgnih.govconicet.gov.arfrontiersin.orgjmb.or.kr These activities include antimicrobial effects against various microorganisms, including bacteria and fungi. frontiersin.orgwikipedia.orgnih.govconicet.gov.arjmb.or.krijarbs.comnih.gov this compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus licheniformis, Bacillus subtilis, and Bacillus megaterium, as well as antifungal activity against phytopathogenic fungi like Rosellinia necatrix and various Candida species. frontiersin.orgjmb.or.krijarbs.comnih.gov

Beyond its antimicrobial properties, this compound has also shown promising antiprotozoal, antileishmanial, antiviral, and antitumor activities. frontiersin.orgwikipedia.orgnih.govconicet.gov.arfrontiersin.orgjmb.or.krnih.govnih.govplos.org Studies have indicated its potential against parasites like Plasmodium falciparum and Trypanosoma brucei gambiense, and it has exhibited antiviral effects against certain enveloped and non-enveloped viruses. frontiersin.orgjmb.or.krnih.govplos.orgresearchgate.net The antitumor properties of this compound have been a significant focus of research, with studies exploring its mechanisms of action, including the induction of apoptosis and interference with cellular signaling pathways. conicet.gov.arplos.orgresearchgate.net this compound is considered a cancer hallmark modulator, capable of overcoming aspects like proliferative signaling, resistance to cell death, and metastasis. conicet.gov.ar

Furthermore, this compound has been reported to possess antioxidant and anti-inflammatory properties. frontiersin.orgplos.orgresearchgate.netbiomedpharmajournal.org Its antioxidant activity has been linked to its chemical structure and ability to scavenge reactive oxygen species (ROS). frontiersin.orgbiomedpharmajournal.org The anti-inflammatory effects have been observed in studies investigating its impact on cytokine production and regulatory T cells. plos.org

The research trajectory of this compound continues to evolve, with ongoing efforts to understand its mechanisms of action, improve its production through techniques like genetic engineering and synthetic biology, and explore its potential in various therapeutic strategies, including combination therapies and drug delivery systems using nanoparticles. wikipedia.orgnih.govtandfonline.comconicet.gov.arjmb.or.kr

Here is a table summarizing some of the biological activities of this compound:

Biological ActivityDemonstrated AgainstSource
AntibacterialStaphylococcus aureus, Bacillus licheniformis, Bacillus subtilis, Bacillus megaterium, Pseudomonas sp. frontiersin.org, ijarbs.com, nih.gov, jmb.or.kr
AntifungalRosellinia necatrix, Candida albicans, C. parapsilosis, C. krusei, Batrachochytrium dendrobatidis frontiersin.org, ijarbs.com, jmb.or.kr, nih.gov
AntiprotozoalPlasmodium falciparum, Trypanosoma brucei gambiense frontiersin.org, researchgate.net, plos.org, jmb.or.kr, nih.gov
AntileishmanialLeishmania amazonensis frontiersin.org, nih.gov
AntiviralCertain enveloped and non-enveloped viruses frontiersin.org, jmb.or.kr
AntitumorVarious cancer cell lines frontiersin.org, conicet.gov.ar, frontiersin.org, wikipedia.org, nih.gov, plos.org, nih.gov, jmb.or.kr
AntioxidantFree radicals frontiersin.org, ijarbs.com, researchgate.net, biomedpharmajournal.org
Anti-inflammatoryAcute and chronic inflammation frontiersin.org, plos.org, researchgate.net

This compound is a distinctive purple pigment with a bis-indole structure, produced by various bacterial species. frontiersin.orgwikipedia.org Its biosynthesis has garnered significant scientific interest due to the compound's diverse biological activities.

Microbial Biosynthesis and Production Systems of this compound

The production of this compound is primarily observed in certain bacterial genera, where the biosynthetic pathway is genetically encoded and enzymatically driven. wikipedia.orgnih.gov

Native Microbial Producers and Environmental Distribution

This compound production is not limited to a single bacterial species but is found across several genera, inhabiting a variety of ecological niches. frontiersin.orgnih.govnih.gov

Chromobacterium violaceum as a Primary Model Organism

Chromobacterium violaceum is widely recognized as a primary model organism for studying this compound biosynthesis. frontiersin.orgnih.govwikipedia.orgwikipedia.orgnih.govnih.gov This Gram-negative, facultative anaerobic bacterium is known for producing copious amounts of the purple pigment, which gives its colonies a characteristic violet color. ctcb.comcitizendium.orgfrontiersin.org C. violaceum is typically found in soil and water environments, particularly in tropical and subtropical regions. ctcb.comcitizendium.orgfrontiersin.orgmdpi.comnih.gov Its ability to produce this compound, along with other factors, is thought to contribute to its survival and competitive interactions within its habitat. frontiersin.org

Other this compound-Producing Bacterial Genera: Janthinobacterium, Duganella, Pseudoalteromonas, Iodobacter, Massilia, and Collimonas

Beyond Chromobacterium violaceum, several other bacterial genera have been identified as this compound producers. These include:

Janthinobacterium : This genus, whose name itself means "violet" or "violet-blue," is well-known for this compound production. frontiersin.orgwikipedia.orgnih.govnih.govnih.govtheijes.com Janthinobacterium lividum is a prominent example. frontiersin.orgwikipedia.orgnih.govtheijes.commdpi.com

Duganella : Species within the Duganella genus have also been reported to produce this compound. frontiersin.orgwikipedia.orgnih.govnih.govwikipedia.orgnih.gov Duganella violaceinigra is one such species known for its this compound production. nih.gov

Pseudoalteromonas : This marine genus includes species that produce this compound, such as Pseudoalteromonas luteoviolacea. frontiersin.orgwikipedia.orgnih.govnih.govnih.govresearchgate.net These bacteria are often associated with marine eukaryotes. ontosight.aioup.comoup.com

Iodobacter : this compound production has been observed in the genus Iodobacter. wikipedia.orgnih.govresearchgate.net Iodobacter fluviatilis is a related species. ctcb.comembl.defws.gov

Massilia : Several Massilia species are known to produce this compound, resulting in blue-purple pigmented colonies. nih.govwikipedia.orgnih.govmdpi.commbl.or.krtandfonline.com

Collimonas : This genus, initially described from acidic dune soils, also contains this compound-producing strains. wikipedia.orgnih.govnih.govnih.govnih.govjmb.or.kr

The presence of this compound biosynthesis genes across phylogenetically varied genera suggests the possibility of horizontal gene transfer contributing to the distribution of this trait. tandfonline.comjmb.or.kr

Ecological Niches and Isolation Locales of this compound-Producing Bacteria

This compound-producing bacteria have been isolated from a wide array of environments, highlighting their diverse ecological niches. These locales include:

Soils wikipedia.orgnih.govcitizendium.orgfrontiersin.orgmdpi.comnih.govnih.govmbl.or.krtandfonline.com

Water bodies, such as rivers, lakes, streams, and sewage. ctcb.comcitizendium.orgfrontiersin.orgmdpi.comnih.govontosight.ainih.gov

Marine environments, including seawater, sea surface microlayers, and associations with marine sponges and bivalve shells. nih.govnih.govresearchgate.netontosight.aioup.comoup.comnih.govjmb.or.kroup.comnih.govwikipedia.orgplos.orgnih.gov

Cold environments, such as glaciers and glacial lakes. nih.govnih.govresearchgate.netnih.gov

Rhizosphere of plants. nih.gov

Even in association with amphibians like frogs and salamanders, where this compound may provide antifungal protection. nih.govnih.gov

This broad distribution suggests that this compound may play a role in the adaptation and survival of these bacteria in various environmental conditions. nih.govnih.govnih.gov

Here is a table summarizing some this compound-producing genera and their isolation locales:

Bacterial GenusIsolation Locales
ChromobacteriumSoil, water (tropical and subtropical regions), rivers
JanthinobacteriumSoil, low-temperature sewage, glaciers, amphibian skin
DuganellaAgricultural and forest soils
PseudoalteromonasMarine environments (seawater, sponges, bivalve shells, biofilms)
IodobacterAquatic environments (freshwater, marine), glacial lake sediment, Antarctic Peninsula
MassiliaSoil, freshwater (Antarctica)
CollimonasAcidic dune soils, sea surface microlayer

Genetic and Enzymatic Foundations of this compound Biosynthesis

The biosynthesis of this compound is a complex process mediated by a specific set of genes and enzymes.

The vioABCDE Operon: Gene Organization and Functional Annotation

The genes responsible for this compound biosynthesis are typically organized as a gene cluster known as the vioABCDE operon. frontiersin.orgnih.govresearchgate.netupm.edu.myresearchgate.net This operon contains five genes: vioA, vioB, vioC, vioD, and vioE. frontiersin.orgnih.govmdpi.commdpi.comupm.edu.myresearchgate.net These genes are transcribed together and encode the five enzymes necessary to convert L-tryptophan into this compound. frontiersin.orgnih.govupm.edu.myresearchgate.net The organization and sequence of the vioABCDE operon have been studied in various this compound-producing bacteria, revealing similarities that support the idea of horizontal gene transfer. nih.govjmb.or.kr

Enzymatic Cascade from L-Tryptophan to this compound

The biosynthesis of this compound from L-tryptophan involves a sequential enzymatic cascade catalyzed by the five enzymes encoded by the vioABCDE operon. frontiersin.orgmdpi.commdpi.commbl.or.kroup.comupm.edu.myresearchgate.netacs.orgnih.gov The pathway involves the condensation and modification of two molecules of L-tryptophan. upm.edu.myresearchgate.netacs.orgnih.gov

The key enzymatic steps are as follows:

VioA : This enzyme, an L-tryptophan oxidase, catalyzes the initial step, converting L-tryptophan into indole-3-pyruvic acid imine (IPA imine). researchgate.netacs.orgnih.govnih.gov This step involves the oxidation of L-tryptophan. nih.govnih.gov

VioB : Working in conjunction with VioA, VioB is involved in the dimerization of the IPA imine intermediate. researchgate.netnih.govnih.gov

VioE : This enzyme catalyzes a crucial frontiersin.orgwikipedia.org indole (B1671886) rearrangement of the intermediate formed by VioA and VioB, leading to the formation of protodeoxyviolaceinic acid. researchgate.netnih.govnih.gov

VioD : VioD is a flavin-dependent oxygenase that hydroxylates one indole ring of protodeoxyviolaceinic acid at the 5-position, yielding prothis compound. researchgate.netnih.govnih.gov

VioC : The final step involves VioC, another flavin-dependent oxygenase, which acts on the second indole ring, creating the oxindole (B195798) moiety and completing the formation of this compound. researchgate.netnih.govnih.gov

The enzymatic cascade can also lead to the production of deoxythis compound (B1140582), a related compound that lacks the hydroxyl group at the 5-position, particularly in the absence or limitation of VioD activity. upm.edu.myacs.orgnih.gov

Here is a simplified representation of the enzymatic cascade:

EnzymeSubstrate(s)Product(s)Role
VioAL-TryptophanIndole-3-pyruvic acid imineOxidation and conversion of L-tryptophan
VioBIndole-3-pyruvic acid imineIntermediate (IPA imine dimer)Dimerization
VioEIntermediateProtodeoxyviolaceinic acidIndole rearrangement
VioDProtodeoxyviolaceinic acidProthis compoundHydroxylation at 5-position
VioCProthis compoundThis compoundOxindole formation

The production of this compound is often regulated by quorum sensing, a mechanism by which bacteria coordinate gene expression in response to cell density. wikipedia.orgwikipedia.orgtandfonline.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N3O3 B1683560 Violacein CAS No. 548-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJIZCPRXXHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028415
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-54-9
Record name Violacein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIOLACEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Microbial Biosynthesis and Production Systems of Violacein

Genetic and Enzymatic Foundations of Violacein Biosynthesis

Enzymatic Cascade from L-Tryptophan to this compound

VioA: L-Tryptophan Oxidase Activity and Substrate Specificity

VioA is the initial enzyme in the this compound biosynthetic pathway. nih.govnih.govresearchgate.net It functions as a flavin-dependent L-tryptophan oxidase. nih.govresearchgate.net VioA catalyzes the oxidative conversion of L-tryptophan into indole-3-pyruvic acid imine (IPA imine). nih.govnih.govresearchgate.net This reaction involves the reduction of the FAD cofactor within VioA, which is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide. acs.org

VioA exhibits a notable specificity for L-tryptophan. nih.govjst.go.jpnih.gov While it can convert L-tryptophan efficiently, it shows limited activity towards other canonical amino acids, with only minor conversion of L-phenylalanine observed in some studies. nih.govnih.gov However, VioA has been shown to accept certain tryptophan analogs as substrates, including 7-aza-tryptophan, 1-methyl-tryptophan, 5-methyl-tryptophan, and 5-fluoro-tryptophan. nih.govnih.gov Some studies also indicate relatively high activity towards 5-hydroxy-L-tryptophan. jst.go.jp Structural and mutational analyses of VioA have identified key residues, such as Arg64, Lys269, and Tyr309, important for its catalytic activity and substrate recognition. nih.govnih.gov

VioB: Catalytic Role in Dimerization

VioB is a heme-containing protein that works in conjunction with VioA. nih.govresearchgate.netacs.org It catalyzes the oxidative coupling, or dimerization, of two molecules of the IPA imine produced by VioA. nih.govnih.govacs.org This reaction leads to the formation of a transient intermediate, often referred to as the IPA imine dimer or compound X. nih.govnih.govresearchgate.net Due to its short-lived nature, direct experimental evidence for this intermediate is limited. researchgate.net VioB has also been shown to possess catalase activity, and its heme iron center is proposed to be involved in its catalytic function. nih.govresearchgate.netjmb.or.kr

VioE: Indole (B1671886) Ring Rearrangement Mechanism and Structural Biology

VioE plays a crucial role in the this compound pathway by converting the reactive IPA imine dimer into protodeoxyviolaceinic acid. nih.govnih.govebi.ac.uk This transformation involves a key intramolecular rearrangement, specifically a nih.govacs.org-shift of an indole ring. nih.govnih.gov Structural and biochemical investigations of VioE have revealed that this sophisticated rearrangement is catalyzed without the requirement of any cofactor or metal ion. nih.gov VioE has been described as forming a homodimer with an opened baseball glove shape, and structural data for the recombinant enzyme is available. conicet.gov.ar

VioD and VioC: Hydroxylation and Oxidative Decarboxylation Steps

VioD and VioC are the final two enzymes in the this compound biosynthetic pathway, acting sequentially to complete the synthesis. nih.govresearchgate.netacs.orgnih.gov Both are flavin-dependent oxygenases. nih.govnih.govresearchgate.netconicet.gov.ar

VioD catalyzes the hydroxylation of protodeoxyviolaceinic acid (also referred to as prodeoxythis compound or PVA) at the 5-position of one of the indole rings, yielding protoviolaceinic acid. nih.govnih.govnih.govresearchgate.net Structural information for recombinant VioD, which functions as a monomer and contains a co-crystallized FAD molecule, has been reported. conicet.gov.ar

Following VioD, VioC acts on protoviolaceinic acid. nih.govnih.govresearchgate.net VioC hydroxylates the second indole ring at the 2-position. nih.govresearchgate.net This hydroxylation is followed by a spontaneous oxidative decarboxylation step, which leads to the formation of the final product, this compound. nih.govnih.govresearchgate.net VioC shows sequence similarity to kynurenine (B1673888) hydroxylases, and it is hypothesized to incorporate oxygen into the pyrrole (B145914) ring of this compound. caister.com

Formation of Biosynthetic Intermediates and Co-products (e.g., Deoxythis compound (B1140582), Oxythis compound)

The this compound biosynthetic pathway can also lead to the formation of related compounds, such as deoxythis compound and oxythis compound. nih.govnih.govjmb.or.krijeab.com Deoxythis compound is a major byproduct often produced alongside this compound, particularly when the entire vioABCDE operon is expressed. nih.govjmb.or.kr Its formation is linked to the promiscuity of VioC, which can utilize protodeoxyviolaceinic acid (PDVA) as a substrate in a side reaction that ultimately results in deoxythis compound. nih.govjmb.or.kr Deleting the vioD gene can lead to the synthesis of pure deoxythis compound. nih.govjmb.or.kr Deoxythis compound is a more hydrophobic co-metabolite compared to this compound. cenmed.com

Oxythis compound is another derivative that can be produced, particularly when 5-hydroxy-L-tryptophan is available as a substrate. ijeab.comtandfonline.com The formation of oxythis compound from 5-hydroxy-L-tryptophan appears to utilize an enzyme assembly similar to that involved in this compound biosynthesis from tryptophan. tandfonline.com

Data Table: Key Enzymes and Reactions in this compound Biosynthesis

EnzymeGeneCatalytic ActivitySubstrate(s)Product(s)Cofactor(s)
VioAvioAL-Tryptophan OxidaseL-TryptophanIndole-3-pyruvic acid imine (IPA imine)FAD
VioBvioBDimerizationIPA imineIPA imine dimer (transient)Heme b
VioEvioEIndole Ring RearrangementIPA imine dimerProtodeoxyviolaceinic acid (PDVA)None
VioDvioDHydroxylation (at 5-position)Protodeoxyviolaceinic acidProtoviolaceinic acidFAD, NAD(P)H
VioCvioCHydroxylation (at 2-position) & OxidationProtoviolaceinic acidIntermediate leading to this compound + CO2FAD, NAD(P)H

Note: NAD(P)H dependency for VioD and VioC is indicated in some sources. nih.govconicet.gov.ar

Data Table: Biosynthetic Intermediates and Co-products

CompoundFormulaRelationship to this compound PathwayNotes
Indole-3-pyruvic acid imineC11H10N2OIntermediate after VioA activity
IPA imine dimer-Transient intermediate after VioB activityOften referred to as compound X. researchgate.net
Protodeoxyviolaceinic acidC20H15N3O2Intermediate after VioE activityAlso called prodeoxythis compound or PDVA. nih.govresearchgate.net
Protoviolaceinic acidC20H15N3O3Intermediate after VioD activityAlso called prothis compound. researchgate.netconicet.gov.ar
Deoxythis compoundC20H13N3O2Co-product, major byproduct in some systemsLacks the hydroxyl group at the 5-position. ijeab.com
Oxythis compoundC20H13N3O4Co-product, formed from 5-hydroxy-L-tryptophanContains an extra hydroxyl group. ijeab.com

Quorum Sensing Regulation of this compound Biosynthesis

This compound biosynthesis in Chromobacterium violaceum is tightly regulated by a cell density-dependent mechanism known as quorum sensing (QS). nih.govfrontiersin.orgmdpi.com This regulatory system allows bacteria to coordinate gene expression based on their population density through the production and detection of small signaling molecules called autoinducers. frontiersin.orgfrontiersin.orgmdpi.com

In C. violaceum, the canonical AHL (N-acylhomoserine lactone)-dependent QS system, mediated by the CviI/CviR proteins, plays a key role in controlling this compound production. frontiersin.orgmdpi.comfrontiersin.org CviI is the AHL synthase responsible for producing the signal molecule, typically N-decanoyl-L-homoserine lactone (C10-HSL) in C. violaceum ATCC 12472, while C. subtsugae ATCC 31532 (formerly C. violaceum ATCC 31532) produces N-hexanoyl-L-homoserine lactone (C6-HSL). frontiersin.orgfrontiersin.orgmdpi.com CviR is a transcriptional regulator that binds to the AHL signal when it reaches a threshold concentration. frontiersin.orgfrontiersin.org The complex formed by CviR and the AHL signal molecule then activates the transcription of target genes, including the vioABCDE operon responsible for this compound biosynthesis. frontiersin.orgfrontiersin.org This positive regulation ensures that this compound is produced at high cell densities. frontiersin.org

Beyond positive regulation by the CviI/R system, this compound biosynthesis can also be subject to negative regulation. A novel repressor protein, VioS, has been identified in C. violaceum that negatively controls the this compound operon. frontiersin.org This indicates a complex regulatory network involving both positive and negative feedback loops governing this compound production in response to environmental cues and cell density. frontiersin.org The QS-controlled nature of this compound production makes C. violaceum a useful biosensor organism for studying compounds that interfere with quorum sensing. mdpi.comresearchgate.net

Strategies for Enhanced this compound Production

Due to the potential industrial and pharmaceutical applications of this compound, significant effort has been directed towards enhancing its production yields. Natural producers like Chromobacterium violaceum and Janthinobacterium lividum often exhibit low productivity, and the pathogenicity of C. violaceum can be a concern. upm.edu.myjmb.or.kr To overcome these limitations, several strategies have been employed, including optimization of culture conditions, metabolic engineering, and heterologous expression in more amenable host organisms. jmb.or.kr

Heterologous expression of the vioABCDE gene cluster in hosts such as Escherichia coli, Citrobacter freundii, Corynebacterium glutamicum, and Yarrowia lipolytica has been a major approach. jmb.or.kr By cloning and expressing the this compound operon in these hosts, researchers can bypass the limitations of natural producers. upm.edu.myjmb.or.kr

Metabolic engineering strategies focus on optimizing the host organism's metabolism to increase the supply of L-tryptophan, the primary precursor for this compound biosynthesis. jmb.or.krnih.gov This can involve engineering pathways related to the biosynthesis of aromatic amino acids and the non-oxidative pentose (B10789219) phosphate (B84403) pathway. jmb.or.kr Supplementation of the culture medium with L-tryptophan has also been shown to significantly increase this compound production. nih.govresearchgate.net

Optimization of culture conditions, including media composition (carbon and nitrogen sources, micronutrients) and fermentation parameters (temperature, induction time and concentration), can also lead to enhanced yields. jmb.or.krresearchgate.netresearchgate.net Fed-batch fermentation strategies, involving the controlled addition of nutrients like glucose and tryptophan, have demonstrated significant improvements in this compound titer and productivity. researchgate.netresearchgate.net

Furthermore, strategies like adaptive laboratory evolution (ALE) coupled with biosensors have been used to select for strains with improved tryptophan metabolism and, consequently, increased this compound production. nih.gov GenoChemetic strategies, which combine pathway engineering with chemical derivatization, are also being explored to generate this compound analogs with potentially improved properties or yields. acs.org

Optimization of Culture Conditions and Fermentation Parameters

Optimizing culture conditions and fermentation parameters is a critical approach to improve this compound yield from both native-producing strains and heterologous hosts. Several factors significantly influence pigment production, including carbon sources, nutritional requirements, temperature, and agitation. tandfonline.comresearchgate.netacs.orgcenmed.commdpi.com

Influence of Carbon Sources and Nutritional Requirements

The choice and concentration of carbon sources and other nutrients play a vital role in supporting microbial growth and directing metabolic flux towards this compound biosynthesis. L-tryptophan is the direct precursor for this compound synthesis, and its availability in the medium is crucial. mdpi.comupm.edu.my Studies have shown that supplementing the culture medium with L-tryptophan can significantly enhance this compound production. mdpi.comupm.edu.my For instance, adding 0.15 and 0.3 mg/mL tryptophan resulted in a notable increase in this compound production by C. violaceum. mdpi.com

Different carbon sources have varying effects on this compound production depending on the producing strain. Glucose and yeast extract have been identified as efficient carbon and nitrogen sources, respectively, for this compound production in some C. violaceum isolates. medwinpublishers.com In transformed microorganisms like E. coli and Yarrowia lipolytica, media containing yeast extract in combination with dextrose have also been shown to facilitate this compound production. researchgate.net For Janthinobacterium lividum, nutrient broth supplemented with 1% w/v glucose was found to favor this compound production. theijes.com

Methionine has been identified as an absolute requirement for the growth of C. violaceum strain BB-78, while alanine, arginine, tryptophan, and vitamin B12 stimulated growth and this compound production. nih.gov L-tryptophan and its metabolites were particularly important as a carbon source for both growth and this compound production in this strain. nih.gov

Optimizing the carbon to nitrogen (C/N) ratio is also important, particularly in hosts like Yarrowia lipolytica. A C/N molar ratio of 60, along with the addition of CaCO3 to control pH, resulted in increased this compound production in a recombinant Y. lipolytica strain. acs.orgnih.govbiorxiv.org

Effects of Temperature and Agitation on Biosynthetic Yield

Temperature is a critical environmental factor affecting microbial growth and this compound production. Optimal temperatures for this compound production vary among different strains. For example, a C. violaceum isolate showed maximum this compound production at 37°C, while other studies reported optimal temperatures of 28°C for C. violaceum BB-78, 33°C for C. violaceum CCT 3496, 25°C for Pseudoalteromonas spp., and 20°C for Duganella spp. medwinpublishers.comresearchgate.net Some psychrotrophic strains of Janthinobacterium sp. grow at lower temperatures (2-28°C) and show optimal this compound production at around 4°C, with no pigment production above 30°C. theijes.com Conversely, a thermotolerant C. violaceum strain RS2B1 showed higher this compound production at 35°C compared to 44°C. dost.gov.ph

Agitation also influences this compound production, and its effect can be strain-dependent. While some studies indicate that agitation can lead to a significant reduction in this compound yield in certain strains of Pseudoalteromonas luteoviolacea and C. violaceum researchgate.netdost.gov.ph, others have observed increased biomass and pigment production at higher agitation speeds for Chromobacterium sp. NIIST-CKK-01. google.com Static conditions favored higher this compound yields in C. violaceum strain RS2B1 compared to agitated conditions. dost.gov.ph For J. lividum, 150 rpm was found to be an optimal stirring speed for this compound production. theijes.com

Data on the effects of temperature and agitation on this compound production from various strains:

StrainOptimal Temperature (°C)Agitation EffectKey FindingsSource
C. violaceum (isolate)37Not specifiedMaximum production at 37°C. medwinpublishers.com medwinpublishers.com
C. violaceum BB-7828Not specifiedOptimal temperature for pigment production. medwinpublishers.comnih.gov medwinpublishers.comnih.gov
C. violaceum CCT 349633Not specifiedOptimal temperature for pigment production. medwinpublishers.com medwinpublishers.com
Pseudoalteromonas spp.25Not specifiedOptimal temperature for pigment production. medwinpublishers.com medwinpublishers.com
Duganella spp.20Not specifiedOptimal temperature for pigment production. medwinpublishers.com medwinpublishers.com
Janthinobacterium sp.4150 rpm optimal, no significant difference with light/darkPsychrotrophic, favored by low temperatures. theijes.com theijes.com
C. violaceum RS2B135Static favored over 50 rpm shakingSignificant reduction in yield at higher temperatures and agitation. dost.gov.ph dost.gov.ph
Chromobacterium sp. NIIST-CKK-0130Increased production at higher agitationsBoth static and agitated cultures produced pigment. google.com google.com
Pseudoalteromonas luteoviolaceaNot specifiedNegative effectAgitation can reduce this compound production. researchgate.net researchgate.net

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful strategies to enhance this compound production by modifying host organisms and optimizing the biosynthetic pathway. mdpi.comjmb.or.krnih.govmedwinpublishers.comfrontiersin.org These approaches often involve the heterologous expression of the vio operon in suitable host strains and the manipulation of genetic and regulatory elements. tandfonline.comjmb.or.kr

Heterologous Expression Systems: Escherichia coli, Citrobacter freundii, Corynebacterium glutamicum, and Yarrowia lipolytica

To overcome limitations associated with native this compound producers, such as low yield and pathogenicity, the vioABCDE gene cluster has been successfully cloned and expressed in various heterologous hosts. nih.govjmb.or.kr This allows for potentially higher production levels and the use of generally regarded as safe (GRAS) organisms for industrial applications. biorxiv.orgresearchgate.net

Escherichia coli : E. coli is a widely used host for heterologous protein expression and metabolic engineering. mdpi.comnih.gov The this compound biosynthetic pathway has been reconstructed in E. coli, enabling the production of this compound and its derivatives. upm.edu.mymdpi.comresearchgate.netnih.govrsc.org Studies have demonstrated successful this compound expression in E. coli by introducing the vioABCDE cluster. upm.edu.myrsc.org Optimization of culture conditions, including carbon sources and the addition of L-tryptophan, is important for efficient production in E. coli. upm.edu.mymdpi.com Metabolic engineering strategies in E. coli, such as optimizing the tryptophan pathway and integrating the vioD gene, have led to increased this compound and deoxythis compound titers. nih.gov Division of labor in synthetic E. coli communities, where the this compound pathway is split between subpopulations, has also shown promise in increasing this compound production. biorxiv.org

Citrobacter freundii : Citrobacter freundii has also been employed as a heterologous host for this compound production. tandfonline.comnih.govjmb.or.krresearchgate.net Recombinant C. freundii strains expressing the vioABCDE gene cluster have been developed. jmb.or.krresearchgate.net Fed-batch fermentation processes with optimized conditions, including the use of glycerol (B35011) as a carbon source and controlled dissolved oxygen and pH, have resulted in significant this compound titers in C. freundii. researchgate.netresearchgate.net

Corynebacterium glutamicum : Corynebacterium glutamicum, known for its amino acid fermentation capabilities and GRAS status, has been engineered for this compound production. mdpi.comjmb.or.krnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov By overexpressing the heterologous vio operon from C. violaceum, C. glutamicum strains have achieved high this compound titers in bioreactor settings. jmb.or.krresearchgate.netresearchgate.netnih.gov Metabolic engineering and fermentation optimization practices in C. glutamicum have led to some of the highest reported this compound titers and productivities. researchgate.netnih.gov

Yarrowia lipolytica : The oleaginous yeast Yarrowia lipolytica is another host that has been engineered for this compound production. jmb.or.krnih.govacs.orgresearchgate.netnih.govbiorxiv.orgjmb.or.krmdpi.combiorxiv.org Y. lipolytica is considered non-pathogenic and has GRAS status, making it suitable for industrial applications. biorxiv.orgbiorxiv.org Reconstruction of the this compound pathway in Y. lipolytica, often using tools like Golden Gate assembly to build pathway libraries with varying promoter strengths, has enabled the production of this compound and its colored intermediates. acs.orgnih.gov Optimization of cultivation conditions, such as the C/N ratio and pH, has further increased this compound production in this yeast. acs.orgnih.govbiorxiv.orgbiorxiv.org

Genetic Manipulation of vio Operon and Regulatory Pathways

Genetic manipulation of the vio operon and its regulatory pathways is a key aspect of metabolic engineering for enhanced this compound production. This involves modifying gene expression levels, altering regulatory elements, and sometimes integrating the vio genes into the host chromosome. jmb.or.krrsc.org

The vioABCDE operon encodes the five enzymes responsible for this compound biosynthesis. jmb.or.krnih.gov Manipulating the expression of these genes, for instance, by using strong or inducible promoters, can influence the metabolic flux towards this compound. nih.govrsc.orgnih.gov Studies have shown that strong expression of vioB, vioC, and vioD can favor this compound production with minimal byproduct formation in Y. lipolytica. nih.gov

Regulatory pathways, such as quorum sensing systems, also play a role in controlling this compound production in native producers like C. violaceum. mdpi.comnih.gov Understanding and manipulating these regulatory mechanisms can help optimize production. For example, the negative regulation of this compound biosynthesis by the repressor protein VioS in C. violaceum has been investigated. nih.gov Genetic control of the vio operon under the regulation of specific inducers, such as the Pb(II)-dependent metalloregulator PbrR, has been used to create pigment-based biosensors in E. coli. rsc.org

Integrating the vio genes into the host chromosome, as opposed to using plasmids, can offer greater stability and potentially higher, more consistent production levels. nih.gov Systems-wide metabolic engineering approaches in E. coli have involved integrating the vioD gene into the chromosome to enable exclusive production of this compound. nih.gov

Furthermore, synthetic biology approaches involve assembling artificial this compound biosynthetic pathways and optimizing expression units, such as replacing compressed ribosomal binding sites (RBS) with stronger ones, to improve production in heterologous hosts like C. glutamicum. researchgate.netnih.gov

Enzyme Engineering and Mutagenesis for Pathway Flux Optimization

Optimizing the production of this compound in microbial hosts often requires engineering the enzymes involved in the biosynthetic pathway and employing mutagenesis strategies to enhance pathway flux towards the desired product while minimizing byproduct formation. Metabolic engineering approaches aim to balance the expression levels of the vio genes and improve the efficiency of the individual enzymes. nih.govresearchgate.net

One key area of focus is the initial enzyme, VioA, which catalyzes the conversion of L-tryptophan to IPA imine. acs.orgresearchgate.netnih.gov Studies have explored the substrate promiscuity of VioA with various tryptophan analogues to potentially generate this compound derivatives. While VioA showed moderate promiscuity, successful conversion to corresponding this compound derivatives was observed with L-tryptophan and 6-fluoro-L-tryptophan. acs.org

The this compound pathway is known to be highly branched, leading to the formation of several potential products, including deoxythis compound, prothis compound, and prodeoxythis compound, in addition to this compound. nih.gov The formation of deoxythis compound is particularly relevant as it is a major byproduct. acs.orgresearchgate.netupm.edu.myijeab.com VioE is identified as a branch point enzyme, producing the precursor for both this compound and deoxythis compound. biorxiv.org VioC is required for deoxythis compound production, while VioD is necessary for this compound production. biorxiv.org

Strategies to optimize pathway flux include adjusting the expression levels of the vio genes. This can be achieved through techniques like using combinatorial expression libraries and varying promoter strengths. nih.govethz.ch For instance, in Escherichia coli, optimizing the expression levels of the five vio genes using a combinatorial library and regression modeling allowed for the prediction of genotypes that favored the production of specific products in the branched pathway. nih.gov

Another approach involves the rational design and semi-rational design of enzymes, particularly focusing on key enzymes like VioE. igem.wiki By analyzing conserved homologous domains and predicting the composition of enzyme catalytic pockets, researchers aim to identify amino acid sites for targeted modification to improve enzyme activity or alter substrate specificity. igem.wiki

The promiscuity of this compound biosynthesis enzymes has also been leveraged to generate novel this compound analogues. acs.orgnih.govresearchgate.net By supplementing engineered E. coli strains expressing the this compound pathway with substituted tryptophans or combining enzymes from related bisindole biosynthesis pathways (like the rebeccamycin (B1679247) pathway), researchers have successfully produced halogenated this compound and deoxythis compound analogues. acs.orgnih.govresearchgate.net For example, combining the rebeccamycin tryptophan halogenase RebH and flavin reductase RebF with the this compound pathway enzymes in E. coli resulted in the production of chlorinated this compound analogues. nih.govresearchgate.net

Controlling the availability of the precursor, tryptophan, is also a critical aspect of optimizing this compound production. Increasing the supply of tryptophan through metabolic engineering of the upstream pathway has been shown to enhance this compound production in E. coli. d-nb.info

Furthermore, novel strategies like encapsulating select this compound pathway enzymes within bacterial microcompartments are being explored to direct pathway flux. biorxiv.org By compartmentalizing specific enzymes, such as VioE and VioC, researchers have demonstrated the ability to shift the product profile towards deoxythis compound in a cell-free system, providing evidence that encapsulation can divert flux to the encapsulated pathway. biorxiv.org

Detailed research findings in enzyme engineering and mutagenesis for this compound production often involve kinetic analyses of enzyme activity and the analysis of product profiles from engineered strains. For example, kinetic analysis of VioA activity with different tryptophan derivatives provides data on substrate conversion rates. acs.org Analysis of the metabolites produced by strains with modified vio gene expression or engineered enzymes yields data on the efficiency of the pathway and the impact of modifications on product distribution. nih.govbiorxiv.org

Interactive data tables can be used to present the results of such studies, illustrating the effect of different enzyme modifications or expression levels on this compound yield and byproduct formation.

Molecular and Cellular Mechanisms of Violacein Bioactivity

Antimicrobial Actions and Cellular Targets

Violacein demonstrates broad-spectrum antimicrobial activity, affecting both bacteria and fungi through distinct mechanisms. wikipedia.orgconicet.gov.arsevenpublicacoes.com.brtoku-e.com

Bactericidal Activity Against Gram-Positive and Gram-Negative Pathogens

This compound has shown efficacy against a range of bacterial pathogens, with a more pronounced effect generally observed against Gram-positive bacteria compared to Gram-negative bacteria. sevenpublicacoes.com.brfapesp.brbanglajol.infomdpi.comzealjournals.com Studies have reported its inhibitory effects on Staphylococcus aureus, Streptococcus sp., and Listeria monocytogenes. banglajol.info While Gram-negative bacteria like Escherichia coli and Salmonella typhimurium show weaker inhibition, some are still susceptible at higher concentrations. mdpi.comzealjournals.com The difference in susceptibility is suggested to be related to the structural differences in the cell membranes of Gram-positive and Gram-negative bacteria, particularly the asymmetry of the outer membrane in Gram-negative species. mdpi.combard.edu

Efficacy Against Multidrug-Resistant Strains (e.g., MRSA)

A significant area of research has focused on this compound's activity against multidrug-resistant (MDR) bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgasm.orgdntb.gov.ua this compound has demonstrated the ability to kill even bacteria that have developed resistance to conventional antibiotics. fapesp.br Studies have indicated its potent activity against MRSA strains. contagionlive.comfrontiersin.orgnih.gov For instance, this compound from Duganella violaceinigra showed antibacterial activity against MDR S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 15 µmol/l. researchgate.net Crude this compound extracts have also shown significant antibacterial activity against S. aureus and MRSA. nih.gov

Table 1: Efficacy of this compound Against Select Bacterial Strains

Bacterial StrainGram StainActivity/InhibitionNotesSource
Staphylococcus aureusPositiveInhibitedPotent activity banglajol.infomdpi.com
Streptococcus sp.PositiveInhibited banglajol.info
Listeria monocytogenesPositiveInhibitedHighest sensitivity observed in one study banglajol.info
Bacillus subtilisPositiveInhibitedStrong inhibitory activity mdpi.com
Escherichia coliNegativeWeak InhibitionHigher concentrations may be needed mdpi.comzealjournals.com
Salmonella typhimuriumNegativeWeak Inhibition mdpi.com
MRSA (Staphylococcus aureus)PositiveInhibitedEffective against multidrug-resistant strains contagionlive.comfrontiersin.orgnih.gov
Pseudomonas aeruginosaNegativeInhibitedLess affected than Gram-positives frontiersin.org
Inhibition of Biofilm Formation and Persistence Mechanisms

This compound has demonstrated the ability to inhibit bacterial biofilm formation and disrupt pre-formed biofilms. conicet.gov.arnih.govnih.gov Biofilms are complex microbial communities encased in a self-produced matrix, contributing significantly to antibiotic resistance and persistence. This compound's activity against biofilms is particularly relevant as it can affect persistent bacteria within these structures that are often dormant and less susceptible to antibiotics targeting metabolic activity. fapesp.br Studies have shown that this compound can inhibit biofilm formation and eradicate mature biofilms of bacteria like Staphylococcus epidermidis. nih.gov For example, this compound inhibited S. epidermidis biofilm formation at a concentration of 20 µg/mL and eradicated mature biofilm at 160 µg/mL. nih.gov this compound production in some bacteria is regulated by quorum sensing, a cell-to-cell communication system that also controls biofilm formation, suggesting a link between this compound and the inhibition of these processes. mdpi.comrsc.orgnih.govnih.gov Compounds that interfere with quorum sensing have been shown to reduce both this compound production and biofilm formation in Chromobacterium violaceum. mdpi.comnih.govfrontiersin.org

Table 2: this compound's Effect on Staphylococcus epidermidis Biofilms

Biofilm ActivityConcentration (µg/mL)OutcomeSource
Inhibition of formation20Good antibiofilm action nih.gov
Eradication of mature biofilm160Mature biofilm eradicated nih.gov
Eradication (MBEC)160Biofilm eradicated in 3 hours nih.gov
Eradication (2x MBEC)320Biofilm eradicated in 2.5 hours nih.gov

Antifungal Efficacy Against Phytopathogenic and Human Fungi

Beyond its antibacterial properties, this compound also exhibits antifungal activity against a range of phytopathogenic and human fungi. conicet.gov.arnih.govfrontiersin.orgasm.orgdntb.gov.uaresearchgate.netoutbreak.info This includes activity against dermatologically important fungi such as Candida krusei, Candida albicans, and Candida parapsilosis. conicet.gov.arresearchgate.net Research has also indicated its effectiveness against important agents of human mycosis like Aspergillus niger and Candida albicans. conicet.gov.ar Furthermore, this compound has shown activity against plant pathogenic fungi such as Rosellinia necatrix, suggesting its potential as a fungicide. conicet.gov.arcmfri.org.in Other plant pathogens like Penicillium expansum, Fusarium oxysporum, and Rhizoctonia solani are also reported to be inhibited by this compound. researchgate.net

Antiviral Properties and Interactions with Viral Components (e.g., SARS-CoV-2 Spike)

This compound has been reported to possess antiviral properties against certain enveloped and non-enveloped viruses. wikipedia.orgfrontiersin.orgconicet.gov.arcmfri.org.injmb.or.kr While some studies reported weak or no activity against certain viruses like herpes simplex virus type 1 (HSV-1), hepatitis A virus, and adenovirus type 5, others have shown inhibitory effects on viral replication. jmb.or.krresearchgate.net More recent research has explored the potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. conicet.gov.arfrontiersin.orgnih.gov In silico studies have suggested that this compound can bind to the SARS-CoV-2 spike protein and the ACE2 receptor, which is involved in viral entry into host cells. frontiersin.orgconicet.gov.aroutbreak.infonih.govresearchgate.net In vitro studies have also investigated the inhibitory effects of this compound on the interaction between the SARS-CoV-2 spike RBD (receptor-binding domain) and ACE2. frontiersin.orgoutbreak.infonih.govresearchgate.net One study reported that 2 mM this compound inhibited the CoV-2 spike RBD:ACE2 interaction by 53%. frontiersin.orgoutbreak.infonih.govresearchgate.net Hydrophobic interactions are thought to be a major mechanism of interaction between this compound and viruses. frontiersin.org this compound's ability to disrupt biological membranes, as observed in bacteria, may also contribute to its antiviral activity against enveloped viruses. frontiersin.org

Table 3: In Silico Binding Energies of this compound with Viral/Host Proteins

ProteinBinding Energy (kcal/mol)Source
ACE2-9.94 frontiersin.orgoutbreak.infonih.govresearchgate.net
HIV-1 Reverse Transcriptase-9.32 frontiersin.orgoutbreak.infonih.govresearchgate.net
SARS-CoV-2 Spike RBD-8.27 to -9.32 frontiersin.orgoutbreak.infonih.govresearchgate.net

Anticancer Activity and Tumor Cell Modulation

Mechanisms of Induced Cell Death in Cancer Cells

Apoptosis Induction Pathways (e.g., Caspase Cascade Activation, Mitochondrial Membrane Potential Dynamics)

This compound has been shown to induce apoptotic cell death in various cancer cell lines. nih.govresearchgate.net This process involves the activation of the caspase cascade, a key执行者 of apoptosis. Studies have demonstrated that this compound treatment leads to the activation of caspase-3, caspase-8, and caspase-9. researchgate.netnih.gov Activation of these caspases ultimately results in the cleavage of cellular substrates, including poly ADP-ribose polymerase (PARP), a marker of apoptosis. researchgate.netnih.gov

Mitochondrial membrane potential (MMP) dynamics are also implicated in this compound-induced apoptosis. This compound has been observed to dissipate mitochondrial membrane potential in cancer cells. nih.govnih.gov In some cell lines, however, this compound has been suggested to induce cell death through mitochondrial membrane hyperpolarization, highlighting potential cell-type-specific mechanisms. researchgate.netnih.gov The disruption of MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. mdpi.complos.org

Modulation of Apoptotic Regulatory Proteins (e.g., p53, p21, PARP, BCL2, BAX)

This compound influences the expression and activity of several proteins that regulate apoptosis. A consistent finding is the upregulation of the tumor suppressor protein p53 and its downstream target p21 (CDKN1A). nih.govnih.govresearchgate.netnih.gov Upregulation of p53 and p21 can lead to cell cycle arrest and the initiation of apoptosis. nih.govjmatonline.com

Modulation of the BCL2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway, is also observed. This compound treatment has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL2. researchgate.netnih.govnih.govhznu.edu.cn The balance between BAX and BCL2 is crucial in determining a cell's susceptibility to apoptosis; an increased BAX/BCL2 ratio favors mitochondrial outer membrane permeabilization and subsequent caspase activation. jmatonline.com As mentioned earlier, PARP cleavage is also a hallmark of this compound-induced apoptosis. researchgate.netnih.gov

Immunogenic Cell Death Induction and Macrophage Activation

Beyond directly inducing cancer cell death, this compound may also possess immunogenic features. Research suggests that this compound-triggered tumor cell death can lead to the release of stimuli that result in the inflammatory activation of macrophages. nih.govresearchgate.netnih.govresearchgate.net This activation has been demonstrated through increased NF-κB signaling and changes in macrophage morphology and gene expression. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org Furthermore, studies indicate that macrophages deficient in the inflammasome component NLRP3 are less sensitive to this compound treatment, suggesting a role for the NLRP3 inflammasome in the cellular response to this compound. nih.govresearchgate.netnih.gov These findings propose that this compound may act as an inducer of immunogenic cell death, potentially enhancing anti-tumor immune responses. nih.govresearchgate.netnih.govresearchgate.net

Effects on Cancer Stemness and Stem Cell Markers

Cancer stem cells (CSCs) are a subpopulation of tumor cells associated with tumor initiation, metastasis, and resistance to conventional therapies. kjpp.netsemanticscholar.org this compound has demonstrated the ability to suppress cancer stemness. nih.govnih.govmdpi.com

Downregulation of Key Cancer Stemness Markers (e.g., CD133, Sox2, Oct4, Nanog)

This compound treatment leads to the downregulation of key markers associated with cancer stemness. These markers include the cell surface protein CD133 and the transcription factors Sox2, Oct4, and Nanog. nih.govnih.govmdpi.com These markers are crucial for maintaining the pluripotency and self-renewal characteristics of CSCs in various cancers. kjpp.netsemanticscholar.orgplos.orgfrontiersin.orgmdpi.com The reduction in the expression of these markers suggests that this compound can effectively diminish the CSC population within a tumor.

Inhibition of Associated Signaling Pathways (e.g., STAT3/AKT/ERK)

The suppressive effects of this compound on cancer stemness are linked to its inhibition of crucial signaling pathways that regulate CSC maintenance. Studies have shown that this compound inhibits the STAT3, AKT, and ERK signaling pathways. nih.govnih.govmdpi.com These pathways are frequently aberrantly activated in cancer and play significant roles in controlling proliferation, survival, and stemness by regulating the expression of downstream target genes, including those for cancer stem cell markers. nih.govkjpp.netsemanticscholar.orgmdpi.comfrontiersin.orgmdpi.com this compound has been shown to inhibit the phosphorylation of STAT3, AKT, and ERK1/2 without affecting the total protein expression levels, indicating an inhibition of their activation. nih.gov

Below is a summary of the effects of this compound on key proteins and pathways:

Protein/PathwayEffect of this compoundMechanism
Caspase CascadeActivationInduction of apoptosis. nih.govnih.gov
Mitochondrial Membrane PotentialDissipation/HyperpolarizationInduction of apoptosis. nih.govnih.govresearchgate.netnih.gov
p53UpregulationCell cycle arrest and apoptosis induction. nih.govnih.govresearchgate.netnih.gov
p21 (CDKN1A)UpregulationCell cycle arrest. nih.govnih.govresearchgate.netnih.gov
PARPCleavageMarker and executioner of apoptosis. researchgate.netnih.gov
BAXUpregulationPromotes mitochondrial outer membrane permeabilization. researchgate.netnih.govnih.govhznu.edu.cn
BCL2DownregulationCounteracts BAX-mediated permeabilization. researchgate.netnih.govnih.govhznu.edu.cn
Macrophage ActivationInductionInflammatory response to dead cancer cells. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org
CD133DownregulationReduces cancer stem cell population. nih.govnih.govmdpi.com
Sox2DownregulationReduces cancer stem cell population and self-renewal. nih.govnih.govmdpi.com
Oct4DownregulationReduces cancer stem cell population and pluripotency. nih.govnih.govmdpi.com
NanogDownregulationReduces cancer stem cell population and self-renewal. nih.govnih.govmdpi.comfrontiersin.org
STAT3 SignalingInhibitionDownregulates stemness markers and suppresses proliferation/survival. nih.govnih.govkjpp.netsemanticscholar.orgmdpi.com
AKT SignalingInhibitionDownregulates stemness markers and suppresses proliferation/survival. nih.govnih.govkjpp.netsemanticscholar.orgmdpi.comconicet.gov.ar
ERK SignalingInhibitionDownregulates stemness markers and suppresses proliferation/survival. nih.govnih.govkjpp.netsemanticscholar.orgmdpi.com

Interaction with Tumor Microenvironment Components and Immune Cells

The tumor microenvironment (TME) is a complex network of cells, including immune cells, stromal cells, and extracellular matrix, that surrounds and interacts with tumor cells. These interactions play a crucial role in tumor progression and can also influence the effectiveness of cancer therapies. This compound has been shown to interact with components of the TME, particularly immune cells like macrophages, influencing their activation state and function. nih.govfrontiersin.org

Inflammatory Activation of Macrophages via TLR8 Signaling

Studies have demonstrated that this compound can exert an immunostimulatory effect, particularly on macrophages. This compound treatment has been observed to induce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in murine macrophages (ANA-1 and Raw 264.7 cell lines) and human peripheral blood mononuclear cells (PBMCs). nih.govnih.govfrontiersin.orgresearchgate.net Investigations into the molecular mechanism of this activation have indicated that this compound activates the human Toll-Like Receptor 8 (hTLR8) signaling pathway. nih.govnih.govresearchgate.net Evidence suggests that this compound may bind to hTLR8 in a manner similar to imidazoquinoline compounds, which are known TLR8 agonists. nih.govnih.govresearchgate.net The immunostimulatory effect of this compound in PBMCs could be suppressed by a specific hTLR8 antagonist, further supporting the role of TLR8 in this activation. nih.govnih.gov While this compound activates pathways related to immune and inflammatory responses in Raw 264.7 cells, it did not significantly affect nitric oxide production in these cells at subtoxic concentrations. nih.govfrontiersin.org

Role of Inflammasome Components (e.g., Nlrp3) in Sensitivity

Research indicates that inflammasome components, such as Nlrp3, play a role in the sensitivity of macrophages to this compound. Macrophages deficient in the inflammasome component Nlrp3 have been found to be significantly less sensitive to treatment with this compound. nih.govfrontiersin.orgresearchgate.net The Nlrp3 inflammasome is a critical regulator of the innate immune system, and its activation leads to the secretion of pro-inflammatory cytokines like IL-1β and IL-18 and can induce pyroptosis, a form of inflammatory cell death. ventustx.com This suggests that the Nlrp3 inflammasome pathway is involved in mediating the effects of this compound on macrophages.

Modulation of Macrophage Polarization and Gene Expression

Macrophages exhibit significant plasticity and can polarize into different functional phenotypes, primarily classified as M1 (pro-inflammatory) and M2 (anti-inflammatory), depending on signals from their microenvironment. nih.govbio-rad-antibodies.com this compound has been shown to modulate macrophage polarization and gene expression. In vitro studies using differentiated and polarized macrophages treated with conditioned medium from this compound-killed tumor cells (dTCM-Vio) showed a shift in morphology towards an M1-like, tumor-suppressing phenotype. nih.gov This shift was accompanied by increased inflammatory gene expression. nih.govresearchgate.net this compound induced the expression of inflammatory cytokines such as Tnf, Il6, and Il1b in M0 (unpolarized) and M2 macrophages, while reducing Tgfb expression. nih.govresearchgate.net In inflammatory M1 macrophages, Tnf and Il6 expression were further increased, although Il1b expression decreased. nih.govresearchgate.net These findings suggest that this compound can influence the functional orientation of macrophages within the TME towards a more pro-inflammatory state.

Potential Mechanisms of Action at the Molecular Level (e.g., TNFR1 Activation, Protease Inhibition)

Beyond its interactions with immune cells, this compound also exerts effects at the molecular level through various mechanisms, including the activation of specific receptors and the inhibition of enzymes.

One significant molecular mechanism identified for this compound is the activation of Tumor Necrosis Factor Receptor 1 (TNFR1). farmabrasilis.orgashpublications.orgnih.govacademicjournals.orgresearchgate.net Studies in human myeloid leukemia HL60 cells have shown that this compound induces apoptosis through the activation of the TNF signaling cascade, specifically by directly activating TNFR1. farmabrasilis.orgashpublications.orgnih.govresearchgate.net This activation involves the recruitment of TNF receptor-associated factor 2 (TRAF2) to TNFR1. ashpublications.orgnih.govresearchgate.net The effects of this compound on HL60 cells, such as NF-κB activation and cell death, resemble those of TNFR1 activation. ashpublications.orgresearchgate.net Infliximab, an antibody that antagonizes TNF-α-induced signaling, was found to abolish the biological activity of this compound in these cells, further supporting the role of TNFR1 activation. farmabrasilis.orgashpublications.orgnih.govresearchgate.net this compound has been proposed as the first member of a novel class of cytotoxic drugs that mediate apoptosis through specific TNFR1 activation in HL60 cells. farmabrasilis.orgnih.govresearchgate.net

This compound has also been shown to act as a protease inhibitor, particularly targeting matrix metalloproteinases (MMPs). nih.gov Studies have demonstrated that this compound can inhibit cytokine-mediated (TNFα and TGFβ) MMP-2 activation in breast cancer cell lines (MCF-7). nih.gov MMP-2 plays a critical role in the secretion of inflammatory chemokines like CXCL12, which are involved in cell migration and cancer metastasis. nih.gov this compound also effectively downregulated the membrane expression of the chemokine receptor CXCR4 through MMP-9 inhibition. nih.gov These findings suggest that this compound's anti-tumor effects may, in part, be mediated by inhibiting MMPs, thereby affecting processes like cell migration and metastasis.

Antioxidant Properties and Reactive Species Scavenging

This compound possesses antioxidant properties, which involve its ability to react with and scavenge various reactive oxygen and nitrogen species. researchgate.netnih.govbiomedpharmajournal.orgresearchgate.netnih.govfrontiersin.orgijcmas.com

Reactivity with Oxygen and Nitrogen Reactive Species (e.g., DPPH, Nitric Oxide, Superoxide (B77818), Hydroxyl Radicals)

The antioxidant activity of this compound has been evaluated through its reactivity with several reactive species. This compound has been shown to react with stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). researchgate.netnih.govbiomedpharmajournal.orgresearchgate.netnih.govfrontiersin.orgijcmas.com Studies have reported IC50 values for DPPH scavenging by this compound in the micromolar range. researchgate.netbiomedpharmajournal.orgnih.gov For instance, an IC50 of 30 µM has been reported. researchgate.netbiomedpharmajournal.orgnih.gov Another study reported an IC50 of 297.88 µg/mL, which was less potent than L-ascorbic acid. biomedpharmajournal.org The DPPH scavenging activity is concentration-dependent. biomedpharmajournal.orgresearchgate.netijcmas.com

This compound also demonstrates reactivity with nitrogen reactive species, such as nitric oxide. researchgate.netbiomedpharmajournal.orgresearchgate.netnih.govfrontiersin.orgnih.gov IC50 values for nitric oxide scavenging have been reported around 21 µM. researchgate.netbiomedpharmajournal.orgnih.gov

Furthermore, this compound acts as a scavenger of superoxide radicals. researchgate.netbiomedpharmajournal.orgresearchgate.netnih.govfrontiersin.org Reported IC50 values for superoxide scavenging are around 125 µM researchgate.netbiomedpharmajournal.orgnih.gov or 410.17 µg/mL biomedpharmajournal.org. The scavenging activity increases with increasing concentration. biomedpharmajournal.org

Reactivity with hydroxyl radicals has also been investigated. EPR studies have shown that this compound decreases the hydroxyl radical EPR signal. researchgate.netbiomedpharmajournal.orgresearchgate.netnih.govfrontiersin.org this compound can also protect membranes against peroxidation induced by reactive species, including hydroxyl radicals. researchgate.netresearchgate.netnih.gov

The antioxidant properties of this compound are attributed to its ability to act as a scavenger or free radical inhibitor. biomedpharmajournal.org

Here is a summary of IC50 values for this compound's scavenging activity against various reactive species:

Reactive SpeciesIC50 (µM)IC50 (µg/mL)Source
DPPH30- researchgate.netbiomedpharmajournal.orgnih.gov
DPPH-297.88 biomedpharmajournal.org
Nitric Oxide21- researchgate.netbiomedpharmajournal.orgnih.gov
Nitric Oxide-296.74 biomedpharmajournal.org
Superoxide Radicals125- researchgate.netbiomedpharmajournal.orgnih.gov
Superoxide Radicals-410.17 biomedpharmajournal.org
Hydroxyl Radicals-292.74 biomedpharmajournal.org

Note: Different studies may report varying IC50 values depending on the experimental conditions and the source of this compound.

This compound's antioxidant potential suggests a role in protecting against oxidative stress. researchgate.netnih.gov

Protection Against Lipid Peroxidation in Biological Membranes

This compound has demonstrated protective effects against lipid peroxidation in biological membranes. Studies have shown that this compound can safeguard lipid membranes from damage induced by reactive species, including hydroxyl radicals. nih.govresearchgate.net Research using models such as rat liver microsomes and liposomes composed of egg and soybean phosphatidylcholine has indicated that this compound can protect these membranes against peroxidation in the micromolar range. nih.govresearchgate.net The integration of this compound into the membrane structure appears to enhance its antioxidant efficacy. nih.govresearchgate.net This protective capacity is attributed to this compound's ability to react with and scavenge free radicals such as DPPH, nitric oxide, and superoxide radicals. nih.govresearchgate.netbiomedpharmajournal.org

Role in Mitigating Oxidative Stress in Cellular Systems

This compound plays a role in mitigating oxidative stress in cellular systems through its antioxidant properties. plos.orgresearchgate.net It has been shown to scavenge various reactive oxygen and nitrogen species. nih.govresearchgate.netbiomedpharmajournal.org Studies have evaluated its reactivity with DPPH radicals, nitric oxide, superoxide radicals, and hydroxyl radicals, demonstrating its capacity to neutralize these harmful molecules. nih.govresearchgate.netbiomedpharmajournal.org For instance, this compound has shown IC50 values in the micromolar range against DPPH, nitric oxide, and superoxide radicals in certain studies. nih.govresearchgate.net The antioxidant potential of this compound may contribute to protecting cells from oxidative damage. researchgate.netresearchgate.net However, some studies also suggest that this compound can induce reactive oxygen species production in certain cell lines, leading to oxidative stress-mediated cell death, particularly in cancer cells. nih.govscielo.br

Anti-inflammatory and Immunomodulatory Effects

This compound possesses significant anti-inflammatory and immunomodulatory properties. frontiersin.orgresearchgate.netnih.gov Its effects involve the modulation of cytokine and chemokine production, as well as influencing immune cell populations such as regulatory T cells. frontiersin.orgresearchgate.netplos.org

Suppression of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-6, CXCL1, CXCL12)

Table 1: Effect of this compound on Pro-inflammatory Mediators

MediatorEffect of this compound TreatmentReference
TNF-αReduced levels frontiersin.orgplos.orgresearchgate.netresearchgate.netresearchgate.net
IL-1βReduced levels (though one study noted an increase when injected intraperitoneally) frontiersin.orgplos.orgresearchgate.netresearchgate.netresearchgate.net
IL-6Reduced levels frontiersin.orgplos.orgresearchgate.netresearchgate.netresearchgate.net
CXCL1Reduced levels frontiersin.orgplos.orgresearchgate.netresearchgate.net
CXCL12Reduced levels frontiersin.orgresearchgate.netresearchgate.net

Upregulation of Anti-inflammatory Cytokines (e.g., IL-4, IL-10)

In addition to suppressing pro-inflammatory mediators, this compound can also promote the production of anti-inflammatory cytokines. Studies have indicated that this compound treatment can increase the expression and levels of Interleukin-4 (IL-4) and Interleukin-10 (IL-10). frontiersin.orgplos.orgresearchgate.netresearchgate.netscispace.com IL-10, in particular, is a crucial anti-inflammatory cytokine that helps to regulate the immune response and prevent excessive inflammation. oatext.com The upregulation of these cytokines further contributes to this compound's immunomodulatory and anti-inflammatory effects. frontiersin.orgplos.orgresearchgate.netresearchgate.net

Table 2: Effect of this compound on Anti-inflammatory Cytokines

MediatorEffect of this compound TreatmentReference
IL-4Increased levels frontiersin.orgresearchgate.netresearchgate.netscispace.com
IL-10Increased levels frontiersin.orgresearchgate.netplos.orgresearchgate.netresearchgate.netscispace.comnih.gov

Induction of Regulatory T Cells and Immunosuppressive Activities

This compound has been shown to induce regulatory T cells (Tregs) and exhibit immunosuppressive activities. frontiersin.orgresearchgate.netplos.orgresearchgate.net Tregs are a subset of T cells that play a critical role in maintaining immunological tolerance and suppressing excessive immune responses. nih.gov Studies have demonstrated that this compound administration can lead to an increase in the frequency of regulatory T cells. researchgate.netplos.orgnih.gov These this compound-elicited Tregs have been found to possess enhanced suppressive activity. nih.gov This induction and potentiation of Tregs contribute to this compound's ability to modulate immune responses and exert immunosuppressive effects, which can be beneficial in conditions involving overactive immunity. frontiersin.orgresearchgate.netplos.org

Modulation of Gastrointestinal Inflammation and Ulceration Pathways

This compound has shown effects on gastrointestinal inflammation and ulceration pathways. Research indicates that this compound can reduce gastrointestinal inflammation, potentially involving pathways such as COX-1 mediated mechanisms in models of ulcers. frontiersin.orgnih.govresearchgate.netresearchgate.netjmb.or.kr Studies have reported that this compound exhibits ulcer-protective characteristics against induced ulceration and can inhibit diarrhea in animal models. nih.govjmb.or.kr Its gastroprotective effects may involve reducing pro-inflammatory cytokines and increasing anti-inflammatory cytokines and growth factors in the gastric environment. researchgate.net

Other Documented Biological Activities

Beyond its well-known antimicrobial and anticancer effects, this compound has demonstrated activity against other biological targets.

Antinematodal Activity

This compound has been identified as an antinematodal agent. jmb.or.krresearchgate.netnih.gov Studies using Caenorhabditis elegans as a model organism have shown that this compound-producing bacteria can accumulate in the nematode intestine, leading to tissue damage and apoptosis. researchgate.netnih.gov This suggests a mechanism involving direct toxicity or disruption of intestinal function upon ingestion of this compound-containing bacteria. Resistance to this compound in C. elegans can be influenced by the insulin/IGF-1 signaling pathway, with loss of DAF-2 function or increased function of DAF-16 controlled genes involved in antimicrobial production and detoxification conferring resistance. researchgate.net A glycodiversified this compound variant, 5′-O-glucoside, has also shown antinematodal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease. researchgate.net

An example of data related to antinematodal activity is the observation of bacterial accumulation in the intestine of C. elegans exposed to this compound-producing E. coli. In one study, 76% of nematodes exposed to the this compound-producing strain showed this accumulation. nih.gov

Insecticidal Activity

This compound has demonstrated insecticidal activity. acs.orgconnectjournals.com Research on Chromobacterium subtsugae indicated that while this compound contributes to the bacterium's violet pigmentation, its insecticidal activity against the Colorado potato beetle might be independent of this compound itself, although both processes could be regulated by a common mechanism. connectjournals.comnih.gov However, other studies have shown that this compound exhibits substantial insecticidal activity, as observed in experiments with infected mosquitoes where this compound at a concentration of 2.5 µM killed a significant percentage of the insects and reduced infection levels in survivors. acs.org This suggests that the insecticidal effect can be directly attributed to this compound in certain contexts.

Data on insecticidal activity includes the observation that 2.5 µM this compound killed 48% of infected mosquitoes in one study. acs.org

Nephroprotective Activity

This compound has shown nephroprotective activity, particularly against damage induced by heavy metals and gentamicin (B1671437) in animal models. jmb.or.krnih.govnih.govresearchgate.net This protective effect is linked to its antioxidant properties. jmb.or.krnih.govnih.gov Studies in Wistar rats demonstrated that this compound administration helped control increased levels of uric acid, urea (B33335), and creatinine (B1669602) induced by nephrotoxic agents like cadmium chloride, potassium dichromate, and gentamicin. jmb.or.krnih.govresearchgate.net this compound exhibited protective effects on both the convoluted and straight proximal tubules of the kidney. jmb.or.krnih.govresearchgate.net

Research findings indicate that this compound at doses of 20 and 40 mg/kg orally improved renal function and significantly reduced elevated levels of uric acid, creatinine, and blood urea in animal models of nephrotoxicity. researchgate.net

Interference with Cellular Membrane Physiology

A significant mechanism of this compound's bioactivity involves interference with cellular membrane physiology. frontiersin.orgconicet.gov.arsevenpublicacoes.com.brresearchgate.net This is considered a major mechanism associated with its antimicrobial activity. conicet.gov.arsevenpublicacoes.com.brresearchgate.net this compound can directly interact with and disrupt the integrity of cell membranes, leading to increased permeability. conicet.gov.arsevenpublicacoes.com.brresearchgate.net This disruption can cause the loss of proton motive force and ionic imbalance, resulting in the efflux of cellular components and structural impairment, ultimately leading to cell death. conicet.gov.arsevenpublicacoes.com.br Studies using liposomes made of bacterial and commercial phospholipids (B1166683) have shown that this compound can break down these vesicles, enhancing their permeability. conicet.gov.arresearchgate.net In bacteria like Staphylococcus aureus and Bacillus subtilis, this compound has been observed to quickly permeabilize cells and cause visible discontinuities or rips in the cytoplasmic membrane. researchgate.net

Another aspect of membrane interference relates to oxidative stress. This compound can induce the formation of reactive oxygen species (ROS), contributing to the loss of membrane integrity through lipid peroxidation and increased permeability. farmabrasilis.orgsevenpublicacoes.com.br This can lead to the leakage of intracellular components such as K+, soluble proteins, and sugars. sevenpublicacoes.com.br While some studies suggest membrane hyperpolarization may be a main reason for this compound-induced cell death in certain cell types, the specific influence on redox status can be cell-type dependent. conicet.gov.ar

Data supporting membrane interference include observations of liposome (B1194612) disruption and increased permeability upon interaction with this compound. conicet.gov.arresearchgate.net Additionally, fluorescence microscopy has shown rapid and dramatic permeabilization of bacterial cells like B. subtilis and S. aureus upon exposure to this compound, accompanied by visible membrane discontinuities. researchgate.net

Table 1: Summary of Selected Biological Activities and Associated Mechanisms

Biological ActivityTarget Organism/SystemProposed Mechanism(s)Key Findings / Observations
Antinematodal ActivityCaenorhabditis elegans, Bursaphelenchus xylophilusBacterial accumulation in intestine, tissue damage, apoptosis; Modulation of Insulin/IGF-1 signaling pathway; Activity of glycosylated variant.76% of C. elegans exposed to this compound-producing E. coli showed bacterial accumulation in the intestine. nih.gov Glycosylated this compound showed activity against pine wilt nematode. researchgate.net
Insecticidal ActivityInfected mosquitoes, Colorado potato beetleDirect toxicity; Potential common regulatory mechanism with pigment production.2.5 µM this compound killed 48% of infected mosquitoes. acs.org
Nephroprotective ActivityWistar rats (against heavy metals, gentamicin)Antioxidant property; Protection of renal tubules; Control of uric acid, urea, and creatinine levels.20 and 40 mg/kg this compound orally improved renal function and reduced elevated markers. researchgate.net
Interference with Cellular MembranesBacteria (Gram-positive), LiposomesDirect membrane disruption, increased permeability; Loss of proton motive force, ionic imbalance; Induction of oxidative stress.This compound disrupts liposomes. conicet.gov.arresearchgate.net Rapid permeabilization and visible discontinuities in bacterial membranes observed. researchgate.net

Ecological and Evolutionary Significance of Violacein

Role in Microbial Predator Defense Mechanisms

One of the key ecological functions attributed to violacein is its role in defending bacteria against predation. This compound-producing bacteria are often sessile, making them more vulnerable to grazing by various predators. nih.gov Studies have shown that this compound is toxic to a diverse array of bacterivorous protozoans and metazoans, including flagellates, ciliates, amoebae, and nematodes like Caenorhabditis elegans. nih.govplos.orgplos.orgresearchgate.netmdpi.comresearchgate.net

Research indicates that exposure to this compound can lead to rapid mortality and developmental problems in predators such as C. elegans. nih.govresearchgate.net For instance, C. elegans fed on this compound-producing Janthinobacterium sp. HH01 or C. violaceum exhibited toxic effects, whereas a mutant Janthinobacterium strain lacking this compound production did not induce severe toxicity. nih.govresearchgate.net This suggests that this compound itself is the likely toxic agent. nih.govresearchgate.net In marine environments, this compound production has been identified as an effective antipredator defense mechanism against protozoan grazers like nanoflagellates. plos.orgplos.orgmdpi.com Nanomolar concentrations of this compound can inhibit protozoan feeding by inducing a conserved eukaryotic cell death program. plos.org

Contribution to Biofilm Formation and Microbial Community Dynamics

This compound production is often associated with biofilm formation in many producing strains isolated from nature. nih.govwikipedia.org Biofilms, which are structured communities of microorganisms, can offer bacteria protection and enhance their survival in various environments. The production of this compound within these biofilms is frequently regulated by quorum sensing mechanisms, particularly using N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria like C. violaceum and Janthinobacterium. nih.govwikipedia.orgasm.orgfrontiersin.orgmdpi.commdpi.com

Quorum sensing allows bacteria to coordinate gene expression based on cell density, potentially triggering this compound production when the population is large enough to achieve effective concentrations. plos.orgresearchgate.netfrontiersin.orgmdpi.com This coordinated production of this compound within biofilms can contribute to the defense of the community against predators and competitors, influencing the structure and dynamics of microbial communities. plos.orgasm.org Some studies suggest that the selective advantage of high this compound production is greater in surface-associated systems like biofilms, where it can aid in defense against predation. asm.org Furthermore, this compound's antibacterial properties, particularly against Gram-positive strains like Staphylococcus aureus, can provide a competitive advantage against other bacteria within a community. nih.gov

Environmental Stress Response and Survival Advantage for Producer Organisms

This compound production has been linked to bacterial responses to environmental stress, contributing to the survival advantage of producer organisms in challenging conditions. asm.orgnih.govasmblog.org For example, this compound may play a role in oxidative stress resistance in C. violaceum. plos.orgmdpi.com The pigment's antioxidant properties have been demonstrated by its ability to protect lipid membranes against peroxidation induced by reactive hydroxyl radicals. mdpi.com

There is a correlation between this compound production, biofilm formation, and increased survival, suggesting its involvement in adapting to environmental stress. asmblog.org While some studies indicate that this compound production might be reduced in certain stressful conditions, such as low-nutrient environments or cold temperatures, the retention of this compound biosynthesis genes in these strains suggests that the ability to produce the pigment under specific conditions still provides a selective advantage. asm.orgplos.orgresearchgate.net this compound production can also be induced by external factors, such as translation-inhibiting antibiotics, suggesting a complex response mechanism to interspecies interactions and environmental cues. nih.gov

Interspecies Interactions and Symbiotic Relationships (e.g., Amphibian Protection)

This compound plays a significant role in mediating interspecies interactions, including symbiotic relationships. A notable example is the mutualistic relationship between this compound-producing bacteria, such as Janthinobacterium lividum, and amphibians. nih.govconicet.gov.arresearchgate.netasmblog.orgnih.govnih.gov J. lividum colonizes the skin of frogs and salamanders, forming biofilms. nih.govresearchgate.net

The this compound produced by these bacteria provides antifungal protection to their amphibian hosts, significantly increasing their survival against pathogenic fungi like Batrachochytrium dendrobatidis, the causative agent of chytridiomycosis, a devastating disease affecting amphibian populations worldwide. conicet.gov.arasmblog.orgplos.orgnih.govnih.gov Studies have shown a strong association between the presence and concentration of bacterially produced this compound on amphibian skin and protection from chytridiomycosis. nih.govnih.gov Amphibians with higher amounts of J. lividum and this compound on their skin have exhibited less morbidity due to this fungal infection. nih.govnih.gov This symbiotic relationship highlights how a bacterial secondary metabolite can provide a crucial defense mechanism for a eukaryotic host, influencing host health and population dynamics in the face of environmental threats. nih.govnih.gov

Advanced Research Methodologies and Analytical Approaches for Violacein Studies

In Vitro Cellular Assays and Advanced Microscopy Techniques (e.g., 2D and 3D Cell Culture Models, Automated Live-Cell Microscopy)

In vitro cellular assays are fundamental to investigating the biological effects of violacein at the cellular level. These assays utilize various cell culture models, including traditional two-dimensional (2D) monolayers and more complex three-dimensional (3D) structures like spheroids, which better mimic the in vivo tissue environment. Studies have employed 2D and 3D cell culture models to demonstrate this compound's ability to inhibit tumor cell proliferation and migration. researchgate.netresearchgate.netfrontiersin.orgnih.gov For instance, this compound treatment has been shown to decrease the invasion capacity of highly metastatic melanoma cell lines (SKMEL-103) in a 3D culture model using Matrigel. conicet.gov.ar

Advanced microscopy techniques, such as automated live-cell microscopy, provide dynamic insights into cellular responses to this compound over time. This allows researchers to monitor changes in cell morphology, proliferation, and migration in real-time. Automated live-cell microscopy systems, like the IncuCyte® S3, have been used to monitor the anti-proliferative effects of this compound on various cancer cell lines, including HCT116, Huh7, and PANC-1, over 72 hours. frontiersin.orgnih.gov Live-cell microscopy has also been applied to assess the impact of this compound on cellular migration in scratch-wound assays, revealing inhibition of migration in Huh7 and PANC-1 cells, although not significantly in HCT116 cells. frontiersin.orgnih.gov

Biochemical analyses complement these studies, investigating the molecular events triggered by this compound. For example, this compound-induced tumor cell death has been associated with caspase 3-like activation and ATP release. researchgate.netresearchgate.netnih.govnih.gov Studies using NF-κB reporter cell assays, macrophage morphology analysis, and gene expression analysis have shown that stimuli released from dead cells following this compound treatment can lead to inflammatory activation of macrophages. researchgate.netresearchgate.netnih.govnih.gov Furthermore, macrophages deficient in the inflammasome component Nlrp3 were found to be significantly less sensitive to this compound treatment. researchgate.netresearchgate.netnih.govnih.gov

This compound has demonstrated cytotoxic effects in the low micromolar range against a panel of cancer cell lines from various tumor entities in MTT assays after 48 hours of treatment. frontiersin.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) values varied depending on the cell line, ranging from 0.393 µM in SK-MEL-5 cells to 9.864 µM in HepG2 cells. frontiersin.orgnih.gov These cytotoxic effects were also observed in HCT116 cells grown in a 3D tumor spheroid model. frontiersin.orgnih.gov

Interactive Table 1: this compound Cytotoxicity (IC₅₀ values) in Various Cancer Cell Lines

Cell LineTumor EntityIC₅₀ (µM)Source
SK-MEL-5Melanoma0.393 frontiersin.orgnih.gov
HepG2Hepatocellular Carcinoma9.864 frontiersin.orgnih.gov
HCT116Colorectal Carcinoma(observed in 3D spheroid model) frontiersin.orgnih.gov
Caco-2Colorectal Carcinoma~2 nih.gov
HT29Colorectal Carcinoma>10 nih.gov
T24Urinary Bladder Cancer(cytotoxic) nih.gov
5637Urinary Bladder Cancer(cytotoxic) nih.gov
HL60Human Leukemic Cells(cytotoxic, induces apoptosis) nih.govresearchgate.netscielo.brresearchgate.net
K562Chronic Myeloid Leukemia(anti-cancer activity) nih.gov
U87Glioblastoma(decreased proliferation/migration) researchgate.net
A549Lung Tissue(decreased proliferation) researchgate.net
MCF7Mammary Gland(decreased proliferation/CXCR4) researchgate.netconicet.gov.arnih.gov
2237Murine Fibrosarcoma0.1–1 (decreased viability) nih.gov
B16F10Murine Melanoma(decreased viability) nih.gov

Preclinical In Vivo Animal Models for Efficacy and Mechanism Elucidation

Preclinical in vivo animal models are crucial for evaluating the efficacy of this compound in a complex biological system and for elucidating its mechanisms of action within a living organism. Studies have utilized animal models to investigate the potential of this compound as an antibiotic and its synergistic effects with commercial antibiotics. conicet.gov.ar this compound has shown promise in treating both human and animal diseases in vivo. conicet.gov.ar Gene expression analysis in animal models has suggested a negative TLR signaling feedback mechanism, which could explain the observed anti-inflammatory effects. conicet.gov.ar

In the context of cancer research, this compound has been reported to inhibit head and neck cancer cell growth in vivo. conicet.gov.ar Studies using xenograft tumor models in BALB/c nude mice have demonstrated the in vivo efficacy of this compound. researchgate.net For example, head and neck squamous carcinoma subcutaneous xenograft models treated with daily doses of 0.7 mg/kg of this compound for 4 days showed tumor regression during the treatment period, while control tumors continued to grow. researchgate.net this compound-treated tumors exhibited a significantly slower growth rate compared to control groups, and this compound extended the lifespan of the animals during the treatment period. researchgate.net Importantly, this compound administration did not appear to affect the weight or behavior of the animals in these studies. researchgate.net

Animal models have also been used to assess the anti-pathogenic efficacy of substances, including those that might interfere with bacterial processes relevant to this compound production or activity, such as quorum sensing. mdpi.com While Chromobacterium violaceum, a this compound producer, is a saprophytic soil bacterium and an occasional opportunistic human pathogen, studies in animal models have explored virulence factors regulated by quorum sensing. mdpi.com

Computational Biology and In Silico Modeling (e.g., Molecular Docking, Protease Binding Predictions)

Computational biology and in silico modeling techniques, such as molecular docking and protease binding predictions, play a significant role in understanding the potential interactions of this compound with biological targets and in predicting its activity. In silico studies have been employed to explore the potential interactions between this compound and various proteins, including those involved in viral infections like ACE2, SARS-CoV-2 spike receptor-binding domain (RBD), and HIV-1 reverse transcriptase (RT). frontiersin.org Molecular docking studies have suggested that this compound can bind strongly to these receptors, with reported binding energies of -9.94 kcal/mol for ACE2 and -9.32 kcal/mol for both HIV-1 RT and SARS-CoV-2 spike RBD. frontiersin.org

In silico analyses have also been used to support the identification of this compound metabolites by providing insights into potential metabolic pathways and predicting metabolite structures, thereby enhancing the accuracy and efficiency of the identification process in in vitro metabolism studies. nih.gov

Furthermore, in silico studies have suggested that this compound binds to SARS-CoV-2 spike protein. frontiersin.org Molecular docking proposed a binding mode of this compound to human TLR8, similar to the antiviral drug imidazoquinolinone. frontiersin.org this compound has shown a wide spectrum of protease inhibition, both experimentally and through in silico methods. frontiersin.org Computational approaches, combined with structural biology, can make drug discovery studies more rigorous and reliable, allowing researchers to explore new roles for existing compounds like this compound as modulators or inhibitors for various therapeutic targets. mdpi.com Molecular docking is a robust approach for elucidating the correct binding pose of a molecule to a protein binding site. mdpi.comnih.govplos.org While docking scores provide a ranking, methods like MM/GBSA (Molecular Mechanics Generalized Born Surface Area) are often used to validate the stability of docking complexes and provide more accurate predictions of binding free energy. mdpi.com

Spectroscopic and Chromatographic Characterization Techniques (e.g., UV-Vis Spectrophotometry, LC-MS, EPR)

Spectroscopic and chromatographic techniques are essential for the characterization, identification, and quantification of this compound and its related compounds. UV-Vis spectrophotometry is commonly used to confirm the presence of this compound, which exhibits characteristic absorption bands. researchgate.nettnstate.edu The UV-Vis absorption spectrum of this compound typically shows maxima at around 370 nm and 575 nm. researchgate.net Variations in these spectra have been observed between this compound extracts from different bacterial strains, potentially indicating differences in the relative amounts of this compound and its derivatives like deoxythis compound (B1140582). tnstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for separating and identifying this compound and its intermediates or metabolites based on their mass-to-charge ratio and chromatographic retention time. LC-MS analysis has been employed to detect and quantify this compound and its intermediates, such as prodeoxythis compound, in research settings, including studies involving cell-free synthesis systems. caltech.edu LC-MS/MS (tandem mass spectrometry) has been used to investigate the metabolic stability of this compound, while LC-QTOF-MS (quadrupole time-of-flight mass spectrometry) has been used to identify this compound metabolites in liver microsome studies. nih.gov Multitechnique fused multivariate data, including UV-Vis absorption, fluorescence, and LC-MS, coupled with chemometric analysis, has been applied to investigate in vivo this compound biosynthesis, leading to the identification of previously unreported chemical compounds proposed as intermediates. researchgate.netnih.gov

Other spectroscopic methods, such as Infrared (IR) spectroscopy and Raman spectroscopy, have also been used to analyze this compound extracts and reveal chemical differences between samples from different bacterial strains. tnstate.edu Electron Paramagnetic Resonance (EPR) spectroscopy can be used to characterize cofactors in enzymes involved in biosynthetic pathways, although specific applications directly to this compound's structure or standard characterization were not prominently found in the search results, it's a relevant technique in related biochemical studies. science.govresearcher.life

High-Performance Liquid Chromatography (HPLC) coupled with UV detection at a specific wavelength (e.g., 570 nm for this compound) is a standard method for the quantitative analysis and purity assessment of this compound. biorxiv.org HPLC measurements are considered reliable for determining this compound concentrations and can address potential overestimations that might occur with spectrophotometric methods alone, especially when dealing with mixtures of this compound and deoxythis compound. tnstate.eduresearchgate.net

Interactive Table 2: Spectroscopic and Chromatographic Techniques Used in this compound Studies

TechniqueApplicationKey Findings/InformationSource
UV-Vis SpectrophotometryConfirmation and quantification of this compound, analysis of extracts.Characteristic absorption maxima at ~370 nm and ~575 nm. Differences observed between strains. researchgate.nettnstate.edu
LC-MS/LC-MS/MS/LC-QTOF-MSIdentification and quantification of this compound, intermediates, and metabolites.Detection of this compound, prodeoxythis compound; identification of metabolites in liver microsomes; identification of novel intermediates. nih.govresearchgate.netcaltech.edunih.gov
IR SpectroscopyChemical characterization of this compound extracts.Revealed differences in fingerprint region between strains. tnstate.edu
Raman SpectroscopyChemical characterization of this compound extracts.Revealed differences in fingerprint region between strains. tnstate.edu
HPLC (with UV detection)Quantitative analysis and purity assessment of this compound and deoxythis compound.Standard method for quantification; addresses potential overestimation from UV-Vis alone. tnstate.edubiorxiv.orgresearchgate.net
EPR SpectroscopyCharacterization of enzyme cofactors (related biosynthetic studies).Used in studies of related enzymes, not directly on this compound structure in provided results. science.govresearcher.life

Genetic and Genomic Approaches for Biosynthetic Pathway Analysis

Genetic and genomic approaches have been instrumental in unraveling the biosynthetic pathway of this compound and understanding its regulation. This compound is synthesized from two molecules of L-tryptophan through the sequential action of five enzymes encoded by the vioABCDE operon. scielo.brresearchgate.netjmb.or.krresearchgate.net Functional characterization and sequence analysis of the this compound biosynthetic pathway in Escherichia coli were performed using tools like transposon mutagenesis to study the vio gene cluster from Chromobacterium violaceum. jmb.or.krcaister.com The vioABCDE gene cluster spans approximately eight kilobases and contains the genes necessary for this compound production. caister.com Sequence analysis has suggested that the products of vioA, vioC, and vioD are nucleotide-dependent monooxygenases. caister.com Disruption of vioA or vioB completely abolishes the biosynthesis of this compound intermediates, while disruption of vioC or vioD results in the production of this compound precursors. caister.com

Comparative genomic analysis of different Janthinobacterium strains has provided insights into the genomic factors regulating this compound production and the influence of adaptive evolution. nih.gov Although closely related phylogenetically and containing the essential vioABCDE genes, these strains vary in this compound production, which appears related to the type of quorum sensing system present in their genomes. nih.gov Strains with both N-acyl-homoserine lactone (AHL) quorum sensing and Janthinobacterium quorum sensing (JQS) systems tend to be stronger this compound producers compared to those with only the JQS system. nih.gov

Metabolic engineering strategies involve transforming the vioABCDE gene cluster into heterologous hosts like Escherichia coli, Citrobacter freundii, Corynebacterium glutamicum, and Yarrowia lipolytica to improve this compound production. researchgate.netjmb.or.krresearchgate.net Optimization of metabolic pathways and gene regulation in these engineered hosts is a key aspect of enhancing yield. researchgate.net Functional expression of the this compound pathway has been achieved in cell-free systems, allowing for the exploration of various enzyme expression levels and their impact on metabolite production. caltech.edu

Development of Delivery Systems and Formulations (e.g., Nanoparticles, Functionalized Composites)

The development of delivery systems and formulations is crucial for improving the solubility, stability, and targeted delivery of this compound, which has limited solubility in aqueous media due to its lipophilic nature. frontiersin.orgresearchgate.net Nanoparticles have emerged as promising colloidal drug carrier systems to enhance the delivery of this compound and potentially minimize side effects. researchgate.net

This compound has been tested for its antibacterial potential in combination with nanoparticles to facilitate delivery and achieve synergistic effects. nih.govjmb.or.kr Studies have shown that this compound loaded in poly-(D, L-lactide-co-glycolide) (PLGA) nanoparticles exhibited three times more antibacterial activity against S. aureus compared to free this compound. nih.govjmb.or.kr this compound-capped silver nanoparticles have also demonstrated enhanced antibacterial effects against multidrug-resistant bacteria like MRSA and P. aeruginosa. nih.govjmb.or.kr

Encapsulation techniques, such as using chitosan-tripolyphosphate (Cs-TPP) nanoparticles, have been explored to synthesize nano-sized this compound pigment, aiming to improve its solubility and applicability as a safe additive, colorant, and therapeutic agent. researchgate.net Optimization of nanoparticle preparation parameters, including the concentration of chitosan (B1678972), TPP, and this compound, as well as the mass ratio of chitosan to TPP, has been performed using Response Surface Methodology (RSM) to control particle size and dispersion stability. researchgate.net Optimized formulations have yielded nano-sized this compound with a minimum particle size of 149.0 nm and a zeta potential of +23.40 mV. researchgate.net

Functionalized composites, such as silk fabric integrated with this compound and silver nanoparticles, have been developed to create materials with enhanced antibacterial and antifungal properties. nih.gov These functional silk composites have shown significant reduction in the population of S. aureus, E. coli, and Candida albicans. nih.gov

Interactive Table 3: Examples of this compound Delivery Systems

Delivery SystemMaterial/CompositionApplication/BenefitSource
Polymeric NanoparticlesPoly-(D, L-lactide-co-glycolide) (PLGA)Enhanced antibacterial activity, induced apoptosis in leukemic cells. researchgate.netnih.govjmb.or.kr
Silver NanoparticlesThis compound-capped silver nanoparticlesEnhanced antibacterial activity against multidrug-resistant bacteria. nih.govjmb.or.kr
Chitosan-Tripolyphosphate NanoparticlesChitosan, Tripolyphosphate (TPP)Synthesis of nano-sized this compound, improved solubility and stability. researchgate.net
Functionalized Silk CompositesSilk fabric, this compound, Silver NanoparticlesAntibacterial and antifungal properties for fabrics. nih.gov
Colloidal Drug Carrier Systems(General)Minimize side effects, improve delivery and targetability. researchgate.netmdpi.com

Future Perspectives and Translational Research Opportunities for Violacein

Elucidation of Comprehensive Molecular Mechanisms Across Diverse Biological Systems

Violacein, a pigment derived from bacteria such as Chromobacterium violaceum, has garnered significant scientific interest due to its wide array of pharmacological properties, though its complete molecular mechanisms are still under investigation. nih.gov The biological activities of this compound are extensive, hinting at complex interactions with various cellular components and pathways. nih.govnih.gov Research suggests that a primary mechanism of action for this compound involves the disruption of biological membranes. fapesp.brfrontiersin.org It targets the cytoplasmic membrane, particularly in Gram-positive bacteria, leading to a loss of membrane integrity by interfering with the organization of the phospholipid bilayer. fapesp.br This disruption is thought to be a key factor in its potent bactericidal effects. fapesp.br

In eukaryotic cells, particularly cancer cells, this compound's cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. nih.govmdpi.comresearchgate.net This process involves several intricate signaling pathways. Studies on human leukemia cells (HL60) revealed that this compound's effects are preceded by the activation of caspase-8, transcription of genes targeted by nuclear factor kappaB (NF-κB), and activation of the p38 mitogen-activated protein (MAP) kinase. nih.gov Further investigation showed that this compound can directly activate Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, representing a novel mechanism for a cytotoxic drug. nih.gov The induction of apoptosis is also linked to an increase in reactive oxygen species (ROS) and the activation of caspases in various cancer cell lines. nih.govmdpi.com

Interestingly, the specific apoptotic pathway can differ between cell types. For instance, while HL60 cells undergo apoptosis involving caspases and the NF-κB pathway, TF1 leukemia cells appear to follow a different, non-canonical apoptotic route. nih.gov In some cell lines, such as MRC-5 and HeLa, this compound has been shown to induce cell death by triggering mitochondrial membrane hyperpolarization, suggesting the mitochondrial pathway is a key player in its mechanism. bohrium.comnih.gov This broad range of effects on different cells underscores the need for further research to fully map out the compound's molecular interactions across diverse biological systems. nih.gov

Development of Targeted this compound Derivatives and Analogs with Enhanced Specificity

To improve the therapeutic potential and overcome limitations like poor water solubility, researchers are actively developing this compound derivatives and analogs. acs.orgconicet.gov.ar These efforts leverage synthetic biology, pathway engineering, and chemical synthesis to create novel compounds with potentially enhanced specificity and potency. acs.orgnih.gov The inherent promiscuity of the enzymes in the this compound biosynthetic pathway allows them to accept various tryptophan analogs as substrates, providing a natural avenue for generating a diverse portfolio of new molecules. biorxiv.orgresearchgate.net

One prominent strategy is precursor-directed biosynthesis, where analogs of the natural substrate, L-tryptophan, are fed to engineered bacteria expressing the this compound biosynthesis genes (vioABCDE). acs.orgbiorxiv.org This approach has successfully generated dozens of new this compound and deoxythis compound (B1140582) analogs. biorxiv.org For example, feeding 5-hydroxy-L-tryptophan resulted in the production of oxythis compound, which demonstrated bioactivity against pathogenic bacteria and fungi, suggesting that such analogs could be excellent starting points for developing more potent antibiotics. acs.orgnih.gov

A more integrated approach, termed "GenoChemetics," combines biosynthetic pathway engineering with synthetic chemistry. acs.org This strategy involves installing reactive halogen handles onto the this compound scaffold by expressing a tryptophan halogenase in the production strain. acs.orgnih.gov The resulting halogenated analogs can then be further modified using chemical reactions like the Suzuki–Miyaura cross-coupling to create a wide chemical diversity that would be difficult to achieve through biosynthesis alone. acs.org This method has been used to generate numerous new derivatives from 5-brominated this compound analogs. acs.org These semi-synthetic strategies offer a flexible and rapid way to access a broad chemical space, accelerating the discovery of new this compound-based therapeutics. acs.orgnih.gov

Derivative/Analog NameMethod of GenerationKey Feature/ModificationPotential Advantage
Oxythis compoundPrecursor-directed biosynthesis (feeding 5-hydroxy-L-tryptophan)Hydroxylated analog of this compoundBioactivity against pathogenic bacteria and fungi. acs.orgnih.gov
Halogenated Violaceins (e.g., 5-bromo-violacein, 7-chloro-violacein)GenoChemetics (in vivo halogenation)Incorporation of halogen atoms (Br, Cl)Serve as reactive intermediates for further chemical derivatization. acs.orgbiorxiv.org
Fluorinated Violaceins (e.g., 6-fluoro-violacein)In vitro enzymatic cascade with fluorinated tryptophan analogsIncorporation of fluorine atomsAltered electronic properties and potential for enhanced bioactivity. researchgate.net
Methylated Violaceins (e.g., 5-methyl-violacein)Precursor-directed biosynthesis (feeding 5-methyl-DL-tryptophan)Incorporation of methyl groupsChanges in lipophilicity and target interaction. nih.gov

Strategies for Bioproduction Scale-Up and Sustainable Manufacturing

The translation of this compound from a laboratory curiosity to a viable therapeutic or industrial product hinges on the development of efficient, scalable, and sustainable manufacturing processes. wikipedia.org While this compound is naturally produced by various bacteria, yields from wild-type strains are often low, necessitating advanced biotechnological approaches. nih.gov A primary strategy involves heterologous production, where the five-gene this compound biosynthesis cluster (vioABCDE) is cloned and expressed in well-characterized industrial host organisms like Escherichia coli, Corynebacterium glutamicum, and Yarrowia lipolytica. nih.govnih.gov These engineered hosts can be more easily manipulated and optimized for high-yield fermentation. nih.gov

Significant efforts have been made in scaling up production from shake flasks to large-scale bioreactors. frontiersin.orgnih.gov Fed-batch fermentation is a common strategy employed to achieve higher cell densities and, consequently, higher this compound titers. frontiersin.org For instance, in a 2-L bioreactor, the addition of glycerol (B35011) in a fed-batch process led to a fivefold increase in the concentration of extracted crude this compound, reaching 1.828 g/L. frontiersin.orgresearchgate.net Optimization of various fermentation parameters—such as temperature, pH, agitation, and nutrient composition—is critical for maximizing yield. frontiersin.orgresearchgate.net Studies have shown that a pH of 7.0 and a temperature of 25°C are often optimal for production in Janthinobacterium lividum. frontiersin.org

To enhance sustainability and reduce costs, researchers are exploring the use of agro-industrial waste as nutrient sources. nih.gov Soybean meal, for example, has proven to be a highly effective and economical substrate, yielding significantly higher amounts of this compound compared to standard commercial media. nih.gov Supplementing these waste-based media with the precursor L-tryptophan can further boost production, with one study reporting a yield of 1504.5 mg/L of crude this compound in a shake flask using an optimized soybean meal medium. nih.gov These approaches not only make the process more economical but also contribute to a circular economy by valorizing industrial byproducts. nih.gov

Production StrategyHost OrganismKey FeaturesReported Yield
Fed-Batch FermentationJanthinobacterium lividum2-L bioreactor with 1% (v/v) glycerol feed1.828 g/L (crude this compound). frontiersin.orgresearchgate.net
Agro-Industrial Waste SubstrateChromobacterium violaceumShake flask with optimized soybean meal and L-tryptophan supplementation1.504 g/L (crude this compound). nih.gov
Heterologous ProductionEngineered E. coliMetabolic engineering to enhance L-tryptophan supplyUp to 4.5 g/L. nih.gov
Quorum Sensing InductionChromobacterium violaceumAddition of formic acid to induce the cviI gene1.02 g/L (a 20% increase). nih.gov

Preclinical and Clinical Development as a Therapeutic Agent

This compound's diverse biological activities make it a promising candidate for preclinical and clinical development across several therapeutic areas. nih.govnih.gov Its potential applications range from combating infectious diseases to treating inflammatory conditions and cancer. nih.gov

This compound exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.org Its primary mechanism of bactericidal action is the disruption of the cytoplasmic membrane, an essential structure in all bacteria. fapesp.br This mode of action is attractive because it is less likely to be affected by existing resistance mechanisms that target metabolic pathways. fapesp.br Studies have shown that this compound causes significant leakage of cellular ATP from S. aureus, indicating severe membrane damage. nih.gov Because it acts on a fundamental and underexploited bacterial target, this compound holds promise as a scaffold for developing new classes of antibiotics. fapesp.brgu.se Furthermore, there is evidence that this compound can act synergistically with clinically used antibiotics, suggesting its potential use as an antimicrobial adjuvant to enhance the efficacy of existing treatments and combat drug resistance. gu.se

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical models. plos.orgnih.gov It can modulate the immune response by regulating the production of key signaling molecules called cytokines. nih.gov In models of acute inflammation, this compound treatment has been shown to reduce the systemic levels of pro-inflammatory cytokines such as IL-6 and TNF-α. semanticscholar.orgresearchgate.net In a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis), this compound administration suppressed neuro-inflammation by down-modulating inflammatory mediators in the central nervous system. plos.orgsemanticscholar.org This effect was associated with an increased frequency of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity. plos.orgsemanticscholar.org These findings suggest that this compound could be developed into a therapeutic agent for treating chronic autoimmune and inflammatory diseases. plos.org

The most extensively studied therapeutic application of this compound is in oncology. nih.gov It has shown cytotoxic effects against a wide range of cancer cell lines, including those from leukemia, colon, breast, lung, and skin cancers, often with IC50 values in the low micromolar or even submicromolar range. nih.govfrontiersin.orgnih.gov this compound's anticancer mechanism is multifaceted; it inhibits cancer cell proliferation and migration and induces apoptotic cell death. frontiersin.orgnih.govsemanticscholar.org The induction of apoptosis is often linked to the activation of caspases and signaling through pathways like p44/42 MAP kinase. nih.govsemanticscholar.org

Cancer Cell LineTumor TypeObserved EffectReported IC50 Value
HL60Promyelocytic LeukemiaInduction of apoptosis via TNFR1 signaling. nih.gov~0.7 µM. nih.gov
SK-MEL-5MelanomaCytotoxic effects.0.393 µM. frontiersin.org
HCT116Colon CarcinomaInhibition of proliferation, ATP release. frontiersin.orgData not specified.
MCF7Breast CancerInhibition of proliferation, upregulation of p53 pathway. nih.govfrontiersin.orgData not specified.
HOSOsteosarcomaInduction of apoptosis, affected migratory potential. nih.gov0.35 µM. nih.gov
RDRhabdomyosarcomaInduction of apoptosis, affected migratory potential. nih.gov0.88 µM. nih.gov
Huh7 / Hep3BHepatocellular CarcinomaInhibition of proliferation and stemness, induction of apoptosis. mdpi.comData not specified.

Applications in Advanced Functional Materials and Biotechnology (e.g., Antimicrobial Fabrics)

This compound, a naturally occurring purple pigment synthesized by several species of bacteria, is emerging as a significant biomolecule in the fields of advanced functional materials and biotechnology. Its inherent antimicrobial, antiviral, and antioxidant properties, combined with its function as a natural dye, make it a promising candidate for developing novel materials with diverse applications, particularly in the textile industry. Research is increasingly focused on harnessing this compound to create multifunctional fabrics and other materials that can offer enhanced protection and performance.

A key area of application for this compound is in the development of antimicrobial fabrics. These textiles are of particular interest for medical and hospital environments to help curb the spread of nosocomial infections, as well as for sportswear and other apparel where microbial growth is a concern. Studies have demonstrated that fabrics dyed with this compound exhibit significant antibacterial and antifungal properties.

One approach involves the direct dyeing of textiles with this compound extracts. For instance, polyamide 6.6 fabrics have been successfully dyed using a crude bacterial extract containing this compound through various methods, including a simultaneous fermentation and dyeing (SFD) process. nih.govfrontiersin.org This eco-friendly approach eliminates the need for organic solvents and results in dyed fabrics with notable antimicrobial activity against a range of pathogens. nih.govfrontiersin.org Research has shown that polyamide fabrics dyed with this compound exhibit significant antifungal activity against Candida albicans, C. parapsilosis, and C. krusei, as well as antibacterial properties against Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org

Table 1: Antimicrobial Activity of this compound-Dyed Polyamide Fabric

MicroorganismTypeAntimicrobial Effect
Escherichia coliGram-negative BacteriaInhibition of growth nih.govfrontiersin.org
Staphylococcus aureusGram-positive BacteriaInhibition of growth nih.govfrontiersin.orgbepls.com
Staphylococcus aureus MRSAGram-positive Bacteria (Resistant)Inhibition of growth nih.govfrontiersin.org
Candida albicansFungusSignificant antifungal activity nih.govfrontiersin.org
Candida parapsilosisFungusSignificant antifungal activity nih.govfrontiersin.org
Candida kruseiFungusSignificant antifungal activity nih.govfrontiersin.org

To further enhance the functionality of this compound-treated textiles, researchers have explored the creation of hybrid materials by combining this compound with nanoparticles. A study involving the hybridization of this compound with silver and titanium dioxide nanoparticles on fabrics demonstrated a synergistic increase in antimicrobial activity. nanomedicine-rj.com The resulting multifunctional textiles not only possessed enhanced antibacterial properties but also exhibited self-cleaning potential due to the presence of titanium dioxide. nanomedicine-rj.com The antibacterial effect of these hybrid fabrics was particularly pronounced against E. coli. nanomedicine-rj.com

Another innovative application of this compound in advanced materials is the development of this compound-embedded nanofiber filters for personal protective equipment, such as respiratory masks. nih.gov These filters are designed to not only physically block pathogens but also to autonomously sterilize them. nih.gov Research has shown that this compound-embedded membranes can effectively inactivate viruses, including influenza and human coronavirus, as well as bacteria. nih.gov This self-sterilizing capability is a significant advancement for personal protective equipment, potentially reducing the risk of post-contact transmission. nih.gov

The versatility of this compound extends to its potential use in functional polymer composites. researchgate.net While this area is still in the early stages of exploration, the incorporation of this compound into polymer matrices could lead to the development of novel materials with built-in antimicrobial and antioxidant functionalities for a wide range of applications. researchgate.netnih.govmdpi.com

Table 2: Research Findings on this compound in Functional Materials

Material/ApplicationKey FindingsReferences
This compound-dyed Polyamide FabricsShowed significant antifungal and antibacterial activity against various pathogens, including MRSA. The simultaneous fermentation and dyeing (SFD) process was found to be highly effective. nih.govfrontiersin.org
This compound Hybrid with Silver and Titanium Dioxide Nanoparticles on TextilesIncreased antibacterial activity, especially against E. coli. The hybrid material also has potential self-cleaning properties. nanomedicine-rj.com
This compound-embedded Nanofiber FiltersDemonstrated antiviral activity against influenza and human coronavirus, as well as antibacterial properties. Offers a self-sterilizing function for personal protective equipment. nih.gov
This compound in Functional Silk CompositesIntegration of this compound with silver nanoparticles on silk fabric resulted in a composite with effective synergistic antimicrobial effects. researchgate.netnih.gov

The exploration of this compound in advanced functional materials and biotechnology represents a promising frontier in materials science. The ability to impart biological activity to otherwise inert materials opens up new possibilities for creating smarter, safer, and more sustainable products.

Q & A

Q. What are the key enzymes and intermediates in the violacein biosynthesis pathway, and how are they experimentally validated?

this compound biosynthesis involves a five-step enzymatic pathway starting from L-tryptophan. Key enzymes include VioA (tryptophan oxidase), VioB (styrene monooxygenase homolog), VioC (heme-containing enzyme), VioD (decarboxylase), and VioE (regulator). Radiolabeling studies and genetic knockout experiments in Chromobacterium violaceum have confirmed the roles of these enzymes. For example, in vitro reconstitution of the pathway using purified enzymes and LC-MS analysis of intermediates (e.g., protodeoxyviolaceinic acid) validates the sequence .

Q. What standard analytical methods are used to quantify this compound production in bacterial cultures?

Common methods include:

  • Spectrophotometry : Absorbance at 585 nm for this compound quantification, with methanol extraction to isolate the pigment.
  • HPLC : Reverse-phase chromatography coupled with UV-Vis detection for separation from co-produced metabolites (e.g., deoxythis compound).
  • Fluorescence spectroscopy : Multi-wavelength excitation-emission matrices (EEMs) to track this compound dynamics in bioreactors, resolved via PARAFAC modeling .

Q. How does this compound function in bacterial competition and ecological interactions?

this compound exhibits antibiotic and antifungal properties, likely serving as a defense mechanism. Experimental designs involve co-culturing C. violaceum with competitors (e.g., Staphylococcus aureus) and quantifying growth inhibition via zone-of-inhibition assays. Ecological studies also use gene knockout strains (ΔvioA-E) to isolate this compound’s role in biofilm formation and survival under oxidative stress .

Advanced Research Questions

Q. How can multi-omics approaches (genomics, proteomics, metabolomics) be integrated to optimize this compound yield in engineered bacterial strains?

  • Genomics : CRISPR-Cas9 editing to overexpress vio operon regulators or delete competing pathways (e.g., quorum-sensing systems).
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify enzyme expression levels under varying bioreactor conditions.
  • Metabolomics : Flux balance analysis (FBA) to model carbon flow from L-tryptophan to this compound, identifying bottlenecks. A 2023 study achieved a 40% yield increase by combining transcriptomic data with fed-batch fermentation .

Q. What experimental strategies address contradictory data on this compound’s bioactivity across different cancer cell lines?

Contradictions in cytotoxicity (e.g., IC₅₀ ranging from 5 µM to >100 µM) may arise from cell-line-specific uptake mechanisms or assay conditions. Methodological solutions include:

  • Standardized assays : Use identical MTT/PrestoBlue protocols across cell lines, controlling for pH, serum concentration, and exposure time.
  • Mechanistic studies : RNA-seq to identify this compound-responsive pathways (e.g., apoptosis vs. ferroptosis) in sensitive vs. resistant lines.
  • Meta-analysis : Systematic review of dose-response data using PRISMA guidelines to identify confounding variables .

Q. What are the limitations of current fluorescence-based methods in tracking this compound biosynthesis dynamics, and how can they be mitigated?

Fluorescence spectroscopy (e.g., EEMs with PARAFAC) faces challenges due to overlapping signals from co-produced fluorophores (e.g., tryptophan metabolites) and lack of reference spectral databases. Solutions include:

  • Hyperspectral imaging : Spatial resolution to distinguish intracellular vs. extracellular this compound.
  • Machine learning : Train models on synthetic spectral libraries to deconvolute unknown signals.
  • Isotope labeling : ¹³C-tracing to correlate fluorophore dynamics with metabolic flux data .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound-related studies?

  • Feasible : Pilot studies to assess this compound stability under experimental conditions (e.g., light exposure in phototoxicity assays).
  • Novel : Focus on understudied applications (e.g., this compound as a photosensitizer in photodynamic therapy).
  • Ethical : Adhere to biosafety protocols for engineered bacterial strains (e.g., containment of vio operon plasmids).
  • Relevant : Align with NIH priorities for antimicrobial drug discovery or WHO guidelines on natural product validation .

Q. What statistical approaches resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

  • Multivariate analysis : PCA (Principal Component Analysis) to cluster studies by experimental variables (e.g., ROS detection methods).
  • Dose-response modeling : Hill equation fits to distinguish biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses).
  • In silico simulations : Molecular docking to predict this compound interactions with redox-regulating enzymes (e.g., catalase, SOD) .

Tables for Quick Reference

Analytical Method Key Application Limitations References
PARAFAC fluorescenceResolving this compound biosynthesis dynamicsRequires spectral deconvolution expertise
LC-MS/MSQuantifying pathway intermediatesHigh equipment cost
CRISPR-Cas9 editingEngineering high-yield strainsOff-target effects in non-model bacteria
Research Gap Proposed Methodology Expected Outcome
This compound’s ecological roleMetagenomic sampling of this compound-producingIdentify horizontal gene transfer events
in soil microbiomesbacteria in rhizosphere vs. bulk soillinking this compound to niche adaptation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.